Sitafloxacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Sitafloxacin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including resistant strains. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with key bacterial enzymes. We provide a comprehensive overview of its inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
The increasing prevalence of antibiotic resistance in Gram-positive pathogens, such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, presents a significant challenge to global public health. This compound has emerged as a powerful therapeutic option due to its enhanced activity and low potential for resistance development.[1] This guide provides an in-depth exploration of the molecular basis for this compound's efficacy against these challenging pathogens.
Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Like other fluoroquinolones, this compound's bactericidal effect stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Composed of two subunits, GyrA and GyrB, DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[1][2]
-
Topoisomerase IV: This enzyme, consisting of ParC and ParE subunits, is primarily involved in the decatenation, or unlinking, of newly replicated daughter chromosomes, enabling their segregation into daughter cells.[1][2]
This compound binds to the complex formed between these enzymes and bacterial DNA, stabilizing a transient double-strand break.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, the cessation of essential cellular processes, and ultimately, bacterial cell death.[3]
A key feature of this compound is its balanced, dual-targeting mechanism .[1][4] Unlike many other fluoroquinolones that preferentially inhibit either DNA gyrase or topoisomerase IV, this compound demonstrates potent and comparable inhibitory activity against both enzymes in Gram-positive bacteria.[1][4] This dual inhibition is significant as it is believed to lower the probability of resistance emerging through single-step mutations in the genes encoding these target enzymes.[2]
Below is a diagram illustrating the mechanism of action of this compound.
References
Sitafloxacin: A Deep Dive into its Molecular Framework and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical properties of sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information is curated to support research, scientific analysis, and drug development endeavors.
Molecular Structure and Identification
This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its chemical structure is characterized by a core quinolone ring system with several key substitutions that contribute to its potent antimicrobial activity and pharmacokinetic profile.
IUPAC Name: 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid[1]
CAS Number: 127254-12-0 (for the anhydrous form)[1]
The molecular structure of this compound is distinguished by a spirocyclic amine substituent at the C-7 position, a chlorine atom at the C-8 position, and a fluorocyclopropyl group at the N-1 position. These features enhance its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[2][3]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic behavior. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C19H18ClF2N3O3 | [1] |
| Molecular Weight | 409.81 g/mol | [2] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | Approximately 220-240 °C (decomposes) | [2] |
| Boiling Point | 629.2 ± 55.0 °C (Predicted) | [2] |
| pKa | Not explicitly found in search results | |
| logP | 0.59 | |
| Aqueous Solubility | Slightly soluble in water, DMF, DMSO, and Methanol | [2] |
| Stability | Photo-labile in aqueous solutions; dechlorination is a key degradation step.[4] |
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The dual-targeting mechanism of this compound contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication, allowing for proper cell division.
This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of fluoroquinolones like this compound are provided below. These represent standard methodologies in the field.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a compound.
Objective: To determine the pKa value(s) of this compound in an aqueous solution.
Materials:
-
This compound reference standard
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO2
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of this compound Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol may be used if solubility is low, with the final co-solvent concentration noted.
-
Ionic Strength Adjustment: Add KCl to the this compound solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often identified using the first or second derivative of the titration curve.
References
- 1. This compound | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 127254-12-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical behavior of this compound, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Sitafloxacin's Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its potent bactericidal effect stems from a dual-targeting mechanism, efficiently inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual action is particularly significant as it may lead to a reduced potential for the development of bacterial resistance.[1] this compound demonstrates superior inhibitory activity against these enzymes compared to many other quinolones and maintains high potency against strains that have developed resistance to other fluoroquinolones through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][3] Furthermore, it exhibits a high degree of selectivity for bacterial enzymes over their human counterparts, indicating a favorable safety profile.[4] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, activity against resistant pathogens, and detailed protocols for key enzymatic assays.
Mechanism of Action
Like other fluoroquinolones, this compound's primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for controlling DNA topology during replication, transcription, and repair.[1]
-
DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[1][5]
-
Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits, this enzyme's main role is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, enabling their proper segregation into daughter cells.[1]
This compound traps these enzymes in a covalent complex with the DNA substrate. By binding to both the enzyme and the cleaved DNA, it stabilizes the double-strand break, preventing the re-ligation step of the topoisomerase reaction.[5] This accumulation of stabilized cleavage complexes leads to stalled replication forks, the generation of lethal double-strand breaks, and ultimately, bacterial cell death.[5]
A key feature of this compound is its balanced, dual inhibition of both enzymes.[1] While many fluoroquinolones preferentially target either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), this compound shows potent and relatively equal activity against both.[1][3] This is reflected in its low IC50 ratio (DNA gyrase/topoisomerase IV) of approximately 1.4, compared to much higher ratios for drugs like ciprofloxacin (110), which has a greater preference for one enzyme.[1] This dual-targeting is believed to contribute to its broad spectrum of activity and a lower propensity for resistance development, as mutations in both target enzymes would be required for high-level resistance.[1]
Caption: this compound's mechanism of action pathway.
Quantitative Analysis of Enzyme Inhibition and Bactericidal Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its superior activity compared to other fluoroquinolones against both wild-type and resistant bacterial strains.
50% Inhibitory Concentration (IC50) Data
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This compound exhibits low IC50 values against both DNA gyrase and topoisomerase IV from various bacterial species.
| Target Enzyme | Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Gatifloxacin | Sparfloxacin | Tosufloxacin | Reference |
| DNA Gyrase | E. coli KL-16 | 0.13 µg/mL | - | - | - | - | - | [4] |
| DNA Gyrase | E. faecalis | 1.38 µg/mL | 27.8 µg/mL | 28.1 µg/mL | 5.60 µg/mL | 25.7 µg/mL | 11.6 µg/mL | [3] |
| Topoisomerase IV | S. aureus FDA 209-P | Potent | - | - | - | - | - | [4] |
| Topoisomerase IV | E. faecalis | 1.42 µg/mL | 9.30 µg/mL | 8.49 µg/mL | 4.24 µg/mL | 19.1 µg/mL | 3.89 µg/mL | [3] |
Minimum Inhibitory Concentration (MIC) Data
MIC values indicate the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound consistently demonstrates low MICs across a broad range of pathogens, including those resistant to other fluoroquinolones.
| Bacterial Species | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| S. aureus (MSSA) | Methicillin-Susceptible | ≤ 0.03 | 0.25 | [6] |
| S. aureus (MRSA) | Methicillin-Resistant | ≤ 0.03 | 2 | [6] |
| S. pneumoniae | All isolates | 0.125 | 0.125 | [6] |
| E. coli | Ciprofloxacin-Susceptible | ≤ 0.03 | 0.06 | [6] |
| K. pneumoniae | Ciprofloxacin-Susceptible | ≤ 0.03 | 0.125 | [6] |
| Enterobacteriaceae | All isolates | - | 0.015 - 2 | [2] |
| Anaerobes | Bacteroides spp., Clostridium spp. | 0.03 - 0.12 | 0.06 - 0.25 | [2] |
Activity Against Resistant Strains
A primary advantage of this compound is its sustained activity against bacteria that have developed resistance to other fluoroquinolones. The most common resistance mechanism involves point mutations in the QRDRs of the gyrA and parC genes.[1] this compound's chemical structure allows it to maintain potent inhibitory activity against many of these mutated enzymes.[1]
For instance, this compound remains highly active against levofloxacin-resistant E. coli and H. pylori strains with gyrA mutations.[1] Studies on S. pneumoniae have shown that a point mutation in gyrA can cause a 16-fold increase in the MIC for moxifloxacin, while only causing a 4-fold increase for this compound.[1] This suggests that this compound is less affected by common resistance mutations, making it a valuable therapeutic option for infections caused by multidrug-resistant pathogens.
Selectivity and Cytotoxicity
An essential characteristic of an effective antibiotic is its selective toxicity toward bacterial cells over host cells. This compound demonstrates a high degree of selectivity.
-
Human Topoisomerase II Inhibition: The IC50 of this compound against human topoisomerase II is >2,300 µg/mL, a concentration thousands of times higher than that required to inhibit its bacterial targets.[4] This indicates a very low potential for off-target effects on the analogous human enzyme.
-
Cellular Cytotoxicity: In studies using human embryonic kidney 293T cells, this compound showed no adverse cytotoxic effects at concentrations up to 64 µg/mL.[1]
This high selectivity for bacterial topoisomerases is a key component of this compound's favorable safety profile.
Detailed Experimental Protocols
The following protocols outline standard methodologies for assessing the inhibitory effects of compounds like this compound on DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA substrate and the extent to which a test compound inhibits this activity.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master reaction mix. For a final volume of 30 µL, combine:
-
6 µL of 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 2 mM DTT, 0.1 mg/mL albumin, 6.5% glycerol).
-
3 µL of 10 mM ATP solution.
-
0.5 µg of relaxed plasmid DNA (e.g., pBR322).
-
Nuclease-free water to bring the volume to 26.7 µL per reaction.
-
-
Inhibitor Addition: Aliquot 26.7 µL of the master mix into individual microcentrifuge tubes. Add 0.3 µL of this compound at various concentrations (or vehicle control, e.g., DMSO) to each tube.
-
Enzyme Initiation: Add 3 µL of a pre-determined, titrated amount of DNA gyrase enzyme to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of 2x Stop Buffer/Loading Dye (e.g., GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1 v/v).
-
Phase Separation: Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-90V) for approximately 2 hours.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the supercoiled band is quantified relative to controls to determine the IC50 value.
Caption: Workflow for DNA gyrase supercoiling assay.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of topoisomerase IV to resolve a catenated DNA network (kinetoplast DNA, kDNA) into individual minicircles and the inhibition of this process by a test compound.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master reaction mix. For a final volume of 30 µL, combine:
-
6 µL of 5x Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 1 mM DTT, 1 mM ATP).
-
200 ng of kinetoplast DNA (kDNA).[7]
-
Nuclease-free water to bring the volume to 27 µL per reaction.
-
-
Inhibitor Addition: Aliquot 27 µL of the master mix into individual microcentrifuge tubes. Add 0.3 µL of this compound at various concentrations (or vehicle control).[7]
-
Enzyme Initiation: Add 3 µL of a pre-determined, titrated amount of topoisomerase IV enzyme to each tube to initiate the reaction.[7]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 30 µL of 2x Stop Buffer/Loading Dye containing SDS and proteinase K, followed by 30 µL of chloroform/isoamyl alcohol (24:1 v/v).[7]
-
Phase Separation: Vortex briefly and centrifuge for 1-2 minutes.
-
Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel. The catenated kDNA substrate will remain in the loading well, while the decatenated minicircles will migrate into the gel.[7]
-
Visualization and Quantification: Stain the gel and visualize under UV light. The disappearance of the kDNA in the well and the appearance of minicircle bands are used to assess enzyme activity. The amount of released minicircles is quantified to determine the IC50 value.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
In Vitro Antibacterial Efficacy of Sitafloxacin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of sitafloxacin against a broad spectrum of clinically relevant bacterial isolates. This compound, a fourth-generation fluoroquinolone, has demonstrated potent activity against Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[1][2] This document synthesizes key findings on its efficacy, presents detailed experimental protocols for assessing antibacterial activity, and visualizes relevant pathways and workflows to support further research and development.
Quantitative Assessment of In Vitro Activity
The in vitro potency of this compound has been extensively evaluated against a diverse range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound and Comparators against Gram-Positive Clinical Isolates
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤ 0.03 | 0.5 | Garenoxacin: 1, Moxifloxacin: 2, Levofloxacin: 8[3] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 | 2 | Garenoxacin: 8, Moxifloxacin: 16, Levofloxacin: 64[3] |
| Streptococcus pneumoniae | ≤ 0.03 | 0.125 | Garenoxacin: 0.06, Moxifloxacin: 0.125, Levofloxacin: 1[3][4] |
| Streptococcus pyogenes | 0.06 | 0.06 | Garenoxacin: 0.125, Moxifloxacin: 0.5, Levofloxacin: 2[3] |
| Enterococcus faecalis | 0.25 | 2 | Garenoxacin: 8, Moxifloxacin: 16, Levofloxacin: 64[3] |
Table 2: In Vitro Activity of this compound and Comparators against Gram-Negative Clinical Isolates
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.03 | 1 | Ciprofloxacin: >16, Levofloxacin: >16[2] |
| Klebsiella pneumoniae | ≤ 0.03 | 0.125 | Ciprofloxacin: >16, Levofloxacin: >16[2][4] |
| Pseudomonas aeruginosa | 0.5 | 8 | Ciprofloxacin: >16, Levofloxacin: 16[2] |
| Acinetobacter baumannii | 0.25 | 2 | Levofloxacin: 8, Ciprofloxacin: 16[5] |
| Haemophilus influenzae | ≤ 0.004 | ≤ 0.004 | Garenoxacin: ≤0.015, Moxifloxacin: ≤0.06, Levofloxacin: ≤0.03[3] |
| Moraxella catarrhalis | 0.015 | 0.015 | Garenoxacin: 0.015, Moxifloxacin: 0.06, Levofloxacin: 0.06[3] |
| Stenotrophomonas maltophilia | 0.25 | 1 | - |
| Burkholderia cepacia complex | 0.25 | 2 | - |
| Achromobacter xylosoxidans | 0.25 | 1 | - |
Notably, this compound consistently demonstrates lower MIC50 and MIC90 values compared to other fluoroquinolones like levofloxacin, ciprofloxacin, and moxifloxacin against a wide array of bacteria.[3][5] It also retains activity against multidrug-resistant (MDR) Gram-negative bacteria, including extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae, and carbapenem-resistant A. baumannii.[1][5]
Experimental Protocols
The determination of in vitro antibacterial activity is primarily achieved through standardized susceptibility testing methods. The following are detailed protocols for the most commonly employed techniques in the evaluation of this compound.
Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
a) Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent as per the manufacturer's guidelines.
-
Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most aerobic bacteria.[2] For fastidious organisms like Streptococcus spp., supplement the broth with 5% lysed horse blood.[2]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2][7]
-
Microdilution Plates: Use sterile 96-well microtiter plates.
b) Experimental Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate wells using the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Figure 1: Broth Microdilution Experimental Workflow.
Agar Dilution Method
The agar dilution method is considered a reference standard for antimicrobial susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[9]
a) Preparation of Materials:
-
Antimicrobial Agent: Prepare this compound stock solution as described for the broth microdilution method.
-
Agar Medium: Use Mueller-Hinton agar for most bacteria.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
b) Experimental Procedure:
-
Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten agar before pouring the plates.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized bacterial suspensions using a multipoint inoculator.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that prevents the visible growth of the bacteria.
Figure 2: Agar Dilution Experimental Workflow.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[10][11] These enzymes are essential for DNA replication, transcription, repair, and recombination. This compound stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[10][12] this compound exhibits a balanced inhibition of both DNA gyrase and topoisomerase IV.[10]
Figure 3: Mechanism of Action of this compound.
Conclusion
The data presented in this technical guide underscore the potent and broad-spectrum in vitro antibacterial activity of this compound. Its efficacy against a wide range of clinically important pathogens, including multidrug-resistant strains, positions it as a valuable antimicrobial agent. The detailed experimental protocols and workflow visualizations provided herein serve as a practical resource for researchers engaged in the evaluation and development of novel antibacterial therapies. Further investigations into the clinical applications and resistance mechanisms of this compound are warranted to fully realize its therapeutic potential.
References
- 1. jmatonline.com [jmatonline.com]
- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Pharmacodynamics of Sitafloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] It is approved in Japan for the treatment of various infections, including pneumonia, urinary tract infections, and respiratory tract infections.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this potent antimicrobial agent.
Mechanism of Action
Like other fluoroquinolone antibiotics, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for maintaining the proper topology of bacterial DNA.[1][3] this compound stabilizes the complex formed between these enzymes and DNA, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[1][3][5] A key feature of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which contributes to its potent activity and may help to mitigate the development of resistance.[1][2]
Pharmacokinetics: ADME Profile
The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, including rats, dogs, and monkeys. These studies demonstrate that this compound is rapidly absorbed and widely distributed to various tissues.
Absorption
Following oral administration, this compound is readily absorbed. The time to reach maximum serum concentration (Tmax) is relatively short across different species.[6] The absolute bioavailability of this compound has been reported to be as high as 89%, indicating efficient absorption from the gastrointestinal tract.[7][8]
Distribution
This compound exhibits a wide distribution into various tissues and body fluids.[6][9] In rats, high concentrations of the drug were found in the kidneys and liver.[6] The apparent volume of distribution (Vd/F) is approximately 1.72 L/kg, suggesting extensive tissue penetration.[9] This broad distribution is a key factor in its efficacy against a wide range of infections, including those in deep-seated tissues.
Metabolism and Excretion
This compound is primarily eliminated through both renal and biliary excretion.[6] In monkeys, renal excretion is the major route of elimination, while in rats and possibly dogs, both pathways are significant.[6] A substantial portion of the administered dose is excreted as unchanged drug in the urine.[8][10]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 4.69 (oral) | 4.69 (oral) | 4.69 (oral) |
| Tmax (h) | 0.5 | 2.3 | 2.5 |
| Apparent Absorption Ratio (%) | 31 | 51 | 93 |
| Urinary Excretion (% of IV dose) | 45.5 | 32.3 | 77.8 |
| Biliary Excretion (% of oral dose) | 57.8 (in 48h) | - | - |
| Data compiled from a study using 14C-labelled this compound.[6] |
Experimental Protocols
Pharmacokinetic Studies in Animals
Objective: To determine the absorption, distribution, and excretion of this compound in different animal species.[6]
Methodology:
-
Animals: Male rats, dogs, and monkeys were used.
-
Drug Administration: A single intravenous or oral dose of 14C-labelled this compound (4.69 mg/kg) was administered.
-
Sample Collection: Blood, urine, feces, and bile (in cannulated rats) were collected at various time points. For tissue distribution studies in rats, animals were sacrificed at different intervals after oral dosing.
-
Bioanalysis: The concentration of radioactivity in the collected samples was measured to determine the levels of this compound and its metabolites.
-
Data Analysis: Pharmacokinetic parameters such as Tmax, AUC (Area Under the Curve), and excretion ratios were calculated.
Pharmacodynamics: In Vitro and In Vivo Activity
This compound demonstrates potent in vitro activity against a wide array of clinically relevant pathogens, including many resistant strains. This in vitro potency translates to significant efficacy in preclinical in vivo infection models.
In Vitro Susceptibility
This compound exhibits low minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria.[2][11] Notably, it retains activity against strains resistant to other fluoroquinolones.[2]
Table 2: In Vitro Activity of this compound against Chlamydia Species
| Chlamydia Species | MIC Range (μg/mL) | MCC Range (μg/mL) |
| C. pneumoniae | 0.031 - 0.125 | 0.031 - 0.125 |
| C. trachomatis | 0.031 - 0.125 | 0.031 - 0.125 |
| C. psittaci | 0.031 - 0.063 | 0.031 - 0.063 |
| MIC: Minimum Inhibitory Concentration; MCC: Minimal Chlamydiacidal Concentration.[12] |
In Vivo Efficacy
Preclinical animal models of infection have confirmed the in vivo efficacy of this compound. For instance, in a murine model of Chlamydia psittaci pneumonia, this compound demonstrated excellent therapeutic effects.[12][13] Similarly, it has shown efficacy comparable to ciprofloxacin in a murine model of non-typeable Haemophilus influenzae pneumonia.[14]
Table 3: In Vivo Efficacy of this compound in a Murine Model of Chlamydia psittaci Pneumonia
| Treatment Group | Dose (mg/kg, twice daily) | 50% Effective Dose (ED50) (mg/kg/day) |
| This compound | 0.63 - 5 | 1.4 |
| Sparfloxacin | 0.63 - 5 | 1.1 |
| Tosufloxacin | 1.25 - 5 | 4.0 |
| Ofloxacin | 2.5 - 10 | 7.4 |
| Ciprofloxacin | 2.5 - 10 | 8.8 |
| Mice were treated by gavage for seven days starting the day after infection.[12] |
The key pharmacodynamic index for fluoroquinolones is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[2][15] Studies have shown that an fAUC/MIC ratio of 30 to 40 is generally required for successful bacterial eradication.[2]
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimal chlamydiacidal concentration (MCC) of this compound against Chlamydia spp.[12]
Methodology:
-
Cell Culture: HeLa 229 cells were used as the host cells for chlamydial infection.
-
Infection: Cell monolayers were infected with the respective Chlamydia strains.
-
Drug Exposure: After an incubation period to allow for chlamydial entry, the medium was replaced with fresh medium containing serial twofold dilutions of this compound and other quinolones.
-
MIC Determination: After further incubation, the cells were fixed and stained to visualize chlamydial inclusions. The MIC was defined as the lowest antibiotic concentration at which no inclusions were observed.
-
MCC Determination: To determine the MCC, the antibiotic-containing medium was removed, and the cells were reincubated in antibiotic-free medium. The MCC was the lowest concentration that resulted in no inclusions after this reincubation.[12]
In Vivo Murine Pneumonia Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of chlamydial pneumonia.[12]
Methodology:
-
Animals: Four-week-old female mice were used.
-
Infection: Mice were intranasally inoculated with Chlamydia psittaci.
-
Treatment: Starting the day after infection, mice were treated orally by gavage with this compound or comparator quinolones twice daily for seven days.
-
Endpoint: The number of surviving mice was recorded daily for 21 days.
-
Data Analysis: The 50% effective dose (ED50) was calculated using probit analysis.[12]
Conclusion
The preclinical data for this compound reveal a promising pharmacokinetic and pharmacodynamic profile. Its rapid absorption, wide tissue distribution, and potent in vitro and in vivo activity against a broad spectrum of pathogens, including resistant strains, underscore its potential as a valuable therapeutic agent. The balanced inhibition of both DNA gyrase and topoisomerase IV is a key feature that likely contributes to its robust antibacterial effects. Further research building upon these foundational preclinical studies is warranted to fully elucidate the clinical utility of this compound in various infectious diseases.
References
- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound [mdpi.com]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. What is this compound Fumarate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, tissue distribution, and excretion of this compound, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety Evaluation of a New Generic this compound: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activities of this compound against Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo efficacy of this compound in a new murine model of non-typeable Haemophilus influenzae pneumonia by sterile intratracheal tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Understanding the Bactericidal vs. Bacteriostatic Effects of Sitafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitafloxacin, a fourth-generation fluoroquinolone, is a potent, broad-spectrum antibiotic with significant activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][3] This technical guide delves into the core mechanisms that define its antibacterial effects, focusing on the distinction between bactericidal and bacteriostatic actions. Through an examination of its molecular targets, presentation of quantitative susceptibility data, and detailing of relevant experimental protocols, this document provides a comprehensive overview for the scientific community. This compound's primary mechanism, the dual inhibition of DNA gyrase and topoisomerase IV, leads to double-strand DNA breaks and subsequent cell death, firmly establishing it as a bactericidal agent.[1][4]
Introduction: Bacteriostatic vs. Bactericidal Action
The classification of an antibiotic's effect on bacteria is fundamental to its clinical application and drug development. The key distinction lies in two primary modes of action:
-
Bacteriostatic: These agents inhibit the growth and replication of bacteria, effectively keeping the bacterial population in check.[5] The ultimate clearance of the infection then relies on the host's immune system. Examples include tetracyclines and macrolides.[5]
-
Bactericidal: These agents actively kill bacteria, directly reducing the bacterial load.[5] This is often achieved by disrupting critical cellular structures or processes, such as the cell wall or DNA integrity.[5]
This compound is categorized as a bactericidal antibiotic due to its mechanism of action, which results in bacterial cell death.[6][7]
Mechanism of Action: The Core of this compound's Bactericidal Effect
Like other fluoroquinolones, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for proper cell division.[1]
This compound exhibits a balanced and potent inhibitory activity against both enzymes.[1][3] It binds to the enzyme-DNA complex, stabilizing it and trapping the enzymes in a state where they have cleaved the DNA but cannot reseal the break.[4][8] This leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events, including the production of reactive oxygen species (ROS), ultimately resulting in rapid bacterial cell death.[1][4] This dual-targeting mechanism may also contribute to a lower propensity for the development of resistance.[1]
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.
Quantitative Data: In Vitro Susceptibility
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9] To distinguish between bactericidal and bacteriostatic effects, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[10]
An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
MIC and MBC Values for this compound
While comprehensive MBC data is limited in publicly available literature, the potent bactericidal nature of this compound is well-established through its mechanism and time-kill studies. The following table presents available data on MICs for various chlamydial species, demonstrating its high potency.
| Organism | MIC Range (μg/mL) | MCC Range (μg/mL) |
| Chlamydia pneumoniae | 0.031 - 0.125 | 0.031 - 0.125 |
| Chlamydia psittaci | 0.031 - 0.125 | 0.031 - 0.125 |
| Chlamydia trachomatis | 0.031 - 0.125 | 0.031 - 0.125 |
| Data sourced from a study on the in vitro and in vivo activities of this compound against Chlamydia spp.[11] MCC stands for Minimal Chlamydiacidal Concentration, which is analogous to MBC for chlamydiae. |
Comparative In Vitro Activity (MIC90)
The MIC90 represents the concentration of an antibiotic required to inhibit the growth of 90% of bacterial isolates.[12] this compound consistently demonstrates low MIC90 values across a broad spectrum of pathogens, often superior to other fluoroquinolones.
| Organism | This compound MIC90 (μg/mL) | Comparator MIC90 (μg/mL) |
| Streptococcus pneumoniae | < 0.06 | - |
| Haemophilus influenzae | < 0.01 | - |
| Moraxella catarrhalis | < 0.01 | - |
| Streptococcus milleri | 0.06 | Ciprofloxacin: 0.5, Levofloxacin: 1.0 |
| Mycoplasma pneumoniae | 0.03 | Moxifloxacin: 0.12, Levofloxacin: 0.5 |
| Legionella pneumophila | 0.004 | Levofloxacin: 0.008, Moxifloxacin: 0.016 |
| Neisseria gonorrhoeae | 0.25 | Ciprofloxacin: >1.6 |
| Acinetobacter baumannii (CRAB) | 2 | Ciprofloxacin: >32 |
| Data compiled from multiple sources.[1][3][13][14][15] |
Experimental Protocols
Standardized methods are crucial for determining the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[10]
Protocol for MIC and MBC Determination
The broth microdilution method is a standard technique for determining MIC and MBC values.[9][16]
1. Preparation of Antibiotic Dilutions:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10][17]
-
A range of concentrations is created across the wells of the plate.[9]
2. Inoculum Preparation:
-
Bacterial colonies are isolated from an agar plate and suspended in broth to match a 0.5 McFarland turbidity standard.[10]
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.[18]
3. Incubation:
4. MIC Determination:
-
The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[9]
5. MBC Determination:
-
A small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth in the MIC test.[19]
-
This aliquot is plated onto an antibiotic-free agar medium.[10]
-
The plates are incubated for 18-24 hours.[19]
-
The MBC is the lowest concentration from the MIC test that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Protocol for Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.
1. Preparation:
-
Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.[20]
2. Inoculation:
-
Inoculate all flasks with a standardized bacterial suspension to a starting density of ~105 - 106 CFU/mL.
3. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask.[21]
-
Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).[20]
4. Incubation and Analysis:
-
Incubate the agar plates and count the colonies.
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count at a specific time point (usually 24 hours).
Caption: Workflow for performing a time-kill curve analysis.
Evidence from Time-Kill Studies
Multiple studies have confirmed the rapid bactericidal activity of this compound through time-kill curve analysis. For instance, against Neisseria gonorrhoeae, this compound was found to be rapidly bactericidal.[15][22] Studies on Streptococcus pneumoniae, including quinolone-resistant strains, also demonstrated that this compound exhibited strong bactericidal activity, often superior to other quinolones.[20] Similarly, against various causative organisms of odontogenic infections, this compound demonstrated rapid and potent bactericidal effects, achieving a 3-5 log CFU/mL reduction against several species.[21]
Conclusion
The classification of this compound as a bactericidal agent is unequivocally supported by its fundamental mechanism of action. By targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, it induces lethal double-strand DNA breaks, leading directly to cell death. This primary bactericidal nature is substantiated by its potent in vitro activity, characterized by low MIC values against a broad range of clinically significant pathogens, and confirmed by dynamic time-kill curve analyses which demonstrate rapid and substantial reduction in bacterial viability. For researchers and drug development professionals, understanding this core bactericidal property is essential for contextualizing its efficacy and potential applications in treating bacterial infections.
References
- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanisms and Clinical Impact of this compound [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmatonline.com [jmatonline.com]
- 13. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]
- 15. In vitro activity and time-kill curve analysis of this compound against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Bactericidal activity of this compound and other new quinolones against antimicrobial resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
Sitafloxacin's Potent Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of sitafloxacin, a fourth-generation fluoroquinolone, against a broad spectrum of clinically relevant anaerobic bacteria. It is intended to be a comprehensive resource, incorporating quantitative susceptibility data, detailed experimental methodologies, and a review of its mechanism of action and resistance pathways.
Executive Summary
This compound demonstrates superior in vitro potency against a wide range of anaerobic bacteria compared to older fluoroquinolones and other antimicrobial agents. Its balanced inhibition of both DNA gyrase and topoisomerase IV contributes to its high activity, including against some strains resistant to other quinolones. This guide summarizes the available data on its minimum inhibitory concentrations (MICs), outlines the standardized protocols for susceptibility testing, and explores the molecular basis of its efficacy.
In Vitro Susceptibility of Anaerobic Bacteria to this compound
This compound has consistently shown low MIC values against various anaerobic genera, including Bacteroides, Prevotella, Fusobacterium, Clostridium, and Peptostreptococcus. The following tables summarize the quantitative data from multiple studies, presenting MIC ranges, MIC₅₀, and MIC₉₀ values to facilitate comparison with other antimicrobial agents.
Table 1: Activity of this compound and Comparator Agents against the Bacteroides fragilis Group
| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 157 | This compound | 0.03 - >16 | 0.12 | 1 |
| Ciprofloxacin | 2 - >16 | 8 | >16 | ||
| Trovafloxacin | 0.06 - 16 | 0.5 | 2 | ||
| Levofloxacin | 0.5 - >16 | 2 | >16 | ||
| Clinafloxacin | 0.06 - >16 | 0.25 | 2 | ||
| Gatifloxacin | 0.25 - >16 | 1 | 8 | ||
| Moxifloxacin | 0.12 - >16 | 1 | 8 | ||
| Bacteroides fragilis | Not Specified | This compound | Not Specified | 0.06 | 2 |
Data compiled from multiple sources.[1][2]
Table 2: Activity of this compound and Comparator Agents against Prevotella and Peptostreptococcus Species
| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Prevotella spp. | 12 | This compound | ≤0.008 - 0.25 | 0.06 | 0.25 |
| Ciprofloxacin | 1 - >16 | 4 | >16 | ||
| Trovafloxacin | 0.12 - 1 | 0.5 | 1 | ||
| Levofloxacin | 0.5 - 4 | 1 | 4 | ||
| Clinafloxacin | 0.03 - 0.5 | 0.12 | 0.5 | ||
| Gatifloxacin | 0.25 - 4 | 0.5 | 2 | ||
| Moxifloxacin | 0.25 - 8 | 0.5 | 2 | ||
| Peptostreptococcus spp. | 35 | This compound | ≤0.008 - 0.5 | 0.03 | 0.12 |
| Ciprofloxacin | 0.12 - 16 | 1 | 4 | ||
| Trovafloxacin | 0.015 - 2 | 0.25 | 1 | ||
| Levofloxacin | 0.12 - 16 | 1 | 4 | ||
| Clinafloxacin | ≤0.008 - 0.5 | 0.12 | 0.5 | ||
| Gatifloxacin | 0.06 - 8 | 0.5 | 2 | ||
| Moxifloxacin | 0.03 - 2 | 0.25 | 1 | ||
| Peptostreptococcus spp. | Not Specified | This compound | Not Specified | 0.125 | 4 |
Data compiled from multiple sources.[2][3]
Table 3: Activity of this compound and Comparator Agents against Clostridium Species
| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium difficile | 143 | This compound | 0.03 - 1 | 0.12 | 0.12 |
| Ciprofloxacin | 2 - 16 | 8 | 16 | ||
| Trovafloxacin | 0.12 - 8 | 1 | 1 | ||
| Levofloxacin | 1 - 16 | 4 | 4 | ||
| Clinafloxacin | 0.12 - 1 | 0.25 | 0.25 | ||
| Gatifloxacin | 0.5 - 8 | 1 | 2 | ||
| Moxifloxacin | 0.25 - 8 | 1 | 2 | ||
| Clostridium perfringens | 20 | This compound | 0.015 - 0.06 | 0.06 | 0.06 |
| C. difficile (Moxifloxacin-resistant) | 19 | This compound | Not Specified | 1 | 2 |
Data compiled from multiple sources.[1][4]
Mechanism of Action and Resistance
Dual Inhibition of DNA Gyrase and Topoisomerase IV
Like other fluoroquinolones, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology, such as supercoiling and decatenation, during replication and transcription.[5]
This compound exhibits a balanced and potent inhibitory activity against both enzymes.[5] This dual-targeting mechanism is significant because it may necessitate mutations in the genes encoding both enzymes for high-level resistance to develop, potentially slowing the emergence of resistant strains.[5] The inhibitory activity of this compound against these enzymes has been shown to be higher than that of other comparator quinolones.[6]
Mechanisms of Resistance
Resistance to fluoroquinolones in anaerobic bacteria can emerge through several mechanisms:
-
Target Enzyme Mutations: The most common mechanism involves point mutations in the quinolone-resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7] These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone.
-
Efflux Pumps: Active efflux systems can pump the drug out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[7][8]
-
Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids, such as those encoding Qnr proteins that protect the target enzymes, can also contribute to reduced susceptibility.[9]
This compound has demonstrated activity against some fluoroquinolone-resistant strains, particularly those with single-step mutations.[5] However, high-level resistance can develop, often through the accumulation of multiple mutations.[7][8]
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI), as outlined in documents such as M11-A7.[10][11][12] The two principal reference methods are agar dilution and broth microdilution.
Disclaimer: The following protocols are summaries based on published literature referencing CLSI standards. For complete, detailed, and up-to-date protocols, users must consult the current official CLSI M11 document.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing and is well-suited for research and surveillance studies.[13][14]
3.1.1. Media and Reagents
-
Test Medium: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood.
-
Antimicrobial Agent: Stock solutions of this compound prepared according to the manufacturer's instructions.
-
Inoculum Broth: Thioglycollate broth or another suitable anaerobic broth.
-
Saline: Sterile 0.85% NaCl solution.
3.1.2. Protocol Steps
-
Antimicrobial Plate Preparation:
-
Prepare serial twofold dilutions of this compound in sterile water or another appropriate solvent.
-
Incorporate the antimicrobial dilutions into molten, cooled (48-50°C) supplemented Brucella agar. A 1:10 ratio of drug solution to agar is common.
-
Pour the agar into petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
Subculture the test isolates onto anaerobic blood agar plates and incubate for 24-48 hours to ensure purity and viability.
-
Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum-replicating apparatus (e.g., Steers replicator), transfer a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates. The final inoculum should be approximately 10⁵ CFU per spot.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.
-
The growth control plate must show confluent growth for the results to be valid.
-
3.1.3. Quality Control
-
Reference strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 should be tested concurrently to ensure the accuracy of the results.
Broth Microdilution Method
The broth microdilution method is a practical alternative for clinical laboratories, particularly for testing Bacteroides and Parabacteroides species.[13][14]
3.2.1. Media and Reagents
-
Test Medium: Wilkins-Chalgren broth or another suitable anaerobic broth.[3]
-
Antimicrobial Agent: Pre-prepared or laboratory-prepared 96-well microtiter plates with serial dilutions of this compound.
-
Inoculum Broth: As for the agar dilution method.
3.2.2. Protocol Steps
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.
-
Further dilute the suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate a standardized volume of the diluted bacterial suspension into each well of the microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Incubation:
-
Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth). This can be determined visually or with a plate reader.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
3.2.3. Quality Control
-
The same QC strains as for the agar dilution method are used to validate the test run.
Conclusion
This compound exhibits potent in vitro activity against a broad range of anaerobic bacteria, including many species that are resistant to other antimicrobial agents. Its dual-targeting mechanism of action is a key feature contributing to its efficacy. Standardized susceptibility testing, following CLSI guidelines, is essential for accurately determining its activity and for ongoing surveillance of resistance trends. The data and methodologies presented in this guide underscore the potential of this compound as a valuable agent in the treatment of anaerobic and mixed infections.
References
- 1. youtube.com [youtube.com]
- 2. Comparative activities of this compound against recent clinical isolates in hospitals across China - ProQuest [proquest.com]
- 3. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. Mechanism of quinolone resistance in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of quinolone resistance in anaerobic bacteria. | Semantic Scholar [semanticscholar.org]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 12. CLSI announces availability of new CLSI microbiology documents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
Initial studies on Sitafloxacin for respiratory tract infections
An In-depth Technical Guide: Initial Studies on Sitafloxacin for Respiratory Tract Infections
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including atypical pathogens.[1][2][3][4] Developed by Daiichi Sankyo, it has been approved in Japan for treating a variety of infections, including upper and lower respiratory tract infections.[1][5] Its potent activity, particularly against drug-resistant strains like levofloxacin-resistant Streptococcus pneumoniae, makes it a significant subject of study for respiratory tract infections (RTIs).[1][6] This guide provides a detailed overview of the initial studies on this compound, focusing on its mechanism of action, in vitro activity, clinical trial protocols, pharmacokinetic/pharmacodynamic (PK/PD) analyses, and clinical outcomes for the treatment of RTIs.
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal effect is achieved by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair.[7] DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA, while topoisomerase IV (composed of ParC and ParE subunits) is responsible for separating newly replicated DNA strands.[1] this compound stabilizes the complex formed between these enzymes and the bacterial DNA, which prevents the re-ligation of cleaved DNA strands.[7] This action leads to an accumulation of double-strand DNA breaks, ultimately inhibiting DNA synthesis and resulting in bacterial cell death.[1][7] this compound demonstrates a balanced and potent inhibition of both enzymes, which contributes to its high activity, even against bacteria with mutations conferring resistance to other quinolones.[1]
Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
In Vitro Activity
Initial in vitro studies demonstrated this compound's potent activity against a wide range of clinically relevant respiratory pathogens. Its minimum inhibitory concentrations (MICs) are generally lower than those of other fluoroquinolones, including against multi-drug resistant strains.[10][11] this compound is highly active against Streptococcus pneumoniae, including penicillin-resistant and levofloxacin-resistant isolates, Haemophilus influenzae, and Moraxella catarrhalis.[6][12]
Table 1: In Vitro Activity of this compound and Comparators against Key Respiratory Pathogens
| Organism | This compound MIC90 (mg/L) | Levofloxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Reference(s) |
|---|---|---|---|---|---|
| Streptococcus pneumoniae | 0.12 - 0.25 | 1.0 | 0.25 | 2.0 | [10][13] |
| S. pneumoniae (Levo-R¹) | 0.25 - 0.5 | ≥ 4.0 | - | - | [6] |
| Haemophilus influenzae | ≤0.01 - ≤0.06 | 0.06 | 0.03 | 0.03 | [10][12] |
| Moraxella catarrhalis | ≤0.01 - ≤0.06 | 0.06 | 0.06 | 0.03 | [10][12] |
| Klebsiella pneumoniae | 0.25 | >32 | 1.0 | 8.0 | [10][13] |
| Mycoplasma pneumoniae | 0.03 | 0.5 | 0.125 | - | [11] |
| Legionella pneumophila | 0.004 | 0.016 | 0.008 | - | [11] |
¹Levofloxacin-Resistant
Clinical Efficacy Studies
Initial clinical trials focused on establishing the efficacy and safety of this compound for community-acquired respiratory tract infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis.[14][15][16]
Experimental Protocols
The foundational studies were designed to compare different dosing regimens and to establish non-inferiority against other standard-of-care antibiotics.
-
Study Design : Early studies were often prospective, multicenter clinical trials. Some employed a randomized, double-blind design to compare different doses or other antibiotics.[5][16]
-
Patient Population : Participants were typically adults diagnosed with community-acquired respiratory infections, such as CAP, based on clinical symptoms and radiographic evidence.[14][17][18] Key inclusion criteria often involved signs of bacterial infection, while exclusion criteria ruled out patients with known resistance, severe underlying diseases, or allergies to quinolones.[19]
-
Treatment Regimens : The most frequently studied oral dosages were 50 mg twice daily (bid) and 100 mg once daily (qd).[5][14] Treatment duration was commonly 7 days for pneumonia.[9][14]
-
Efficacy Assessment :
-
Clinical Efficacy : Assessed at the end of treatment (EOT) and at a follow-up visit (test of cure, TOC), based on the resolution of signs and symptoms of infection.[11][16]
-
Bacteriological Efficacy : Determined by the eradication or presumed eradication of the baseline pathogen from sputum or blood cultures.[14][16]
-
-
Safety Assessment : Monitored through the incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) throughout the study.[14][16]
Caption: Workflow of a typical clinical trial for this compound in respiratory tract infections.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
For concentration-dependent antibiotics like this compound, the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC₀₋₂₄h/MIC) and the ratio of the free peak concentration to the MIC (fCmax/MIC) are key predictors of efficacy.[14][15] Initial studies established PK/PD targets associated with high rates of pathogen eradication.
-
PK/PD Targets : A fAUC₀₋₂₄h/MIC ratio of ≥30 and a fCmax/MIC ratio of ≥2 were identified as target values for achieving high bacteriological efficacy (≥96%) in patients with mild to moderate RTIs.[12][15]
Caption: Logical workflow for determining PK/PD efficacy targets for this compound.
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in Patients with RTIs
| Dosing Regimen | Mean fAUC₀₋₂₄h/MIC | Mean fCmax/MIC | Eradication Rate at fAUC₀₋₂₄h/MIC ≥ 30 | Eradication Rate at fCmax/MIC ≥ 2 | Reference(s) |
|---|---|---|---|---|---|
| 100 mg qd | 103.24 | 10.19 | 98.9% | 98.9% | [14] |
| 50 mg bid | 105.25 | 6.53 | 96.4% | 96.3% |[14][15] |
Clinical and Bacteriological Outcomes
The initial studies consistently reported high clinical cure and bacteriological eradication rates for this compound in the treatment of community-acquired RTIs.
Table 3: Clinical and Bacteriological Efficacy of this compound in Community-Acquired RTIs
| Study Population | Dosing Regimen | Clinical Efficacy/Cure Rate | Pneumococci Eradication Rate | Overall Eradication Rate | Reference(s) |
|---|---|---|---|---|---|
| CAP (Pneumococcal) | 100 mg qd | 93.5% | 98.2% | - | [5][14] |
| CAP (Pneumococcal) | 50 mg bid | 93.5% | 92.7% | - | [5][14] |
| CAP | 100 mg qd | 93.7% - 94.8% | - | 97.0% | [16] |
| CAP | 100 mg bid | 96.8% | - | 97.1% | [16] |
| Mixed RTIs | 100 mg/day | >90% | - | 94.4% |[5] |
Safety and Tolerability
This compound was generally well-tolerated in initial clinical trials. The most commonly reported adverse drug reactions were gastrointestinal in nature.
Table 4: Incidence of Adverse Drug Reactions (ADRs) in this compound Clinical Trials
| Dosing Regimen | Incidence of ADRs | Common ADRs | Reference(s) |
|---|---|---|---|
| 100 mg qd | 23.3% - 33.7% | Diarrhea, loose stool, headache, elevated liver enzymes | [14][16] |
| 50 mg bid | 29.8% - 40.4% | Diarrhea, loose stool, headache, elevated liver enzymes | [14][16][20] |
| Comparator (Moxifloxacin) | 28.2% | - |[16] |
No significant differences in the overall incidence of adverse events were observed between the 100 mg qd and 50 mg bid dosing groups.[14][20]
Conclusion
firmly established its high in vitro potency against key pathogens, including resistant strains of S. pneumoniae. Clinical trials demonstrated high rates of clinical cure and bacteriological eradication for both 50 mg twice-daily and 100 mg once-daily dosing regimens in patients with community-acquired pneumonia. Pharmacokinetic/pharmacodynamic analyses successfully identified efficacy targets (fAUC₀₋₂₄h/MIC ≥ 30) that were readily achieved with standard dosing. The safety profile was found to be acceptable and comparable to other fluoroquinolones. These foundational studies provided strong evidence supporting this compound as an effective therapeutic option for community-acquired respiratory tract infections.
References
- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. What is this compound Fumarate used for? [synapse.patsnap.com]
- 9. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical dose findings of this compound treatment: pharmacokinetic-pharmacodynamic analysis of two clinical trial results for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Clinical and bacteriological efficacies of this compound against community-acquired pneumonia caused by Streptococcus pneumoniae: nested cohort within a multicenter clinical trial | springermedicine.com [springermedicine.com]
- 18. Practice Guidelines for the Management of Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Study to Evaluate the Efficacy and Safety of this compound in Adult Subjects With Acute Exacerbation of Chronic Obstructive Pulmonary Disease | DecenTrialz [decentrialz.com]
- 20. mdpi.com [mdpi.com]
Sitafloxacin: A Comprehensive Technical Analysis for the Management of Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by the rise of multidrug-resistant (MDR) uropathogens. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a promising therapeutic agent due to its broad-spectrum activity and potent inhibition of key bacterial enzymes. This technical guide provides an in-depth analysis of this compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy in the context of UTIs. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this critical area.
Introduction
This compound is a fluoroquinolone antibiotic approved for the treatment of various bacterial infections, including respiratory and urinary tract infections.[1][2][3][4][5][6] Its chemical structure allows for potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other fluoroquinolones.[2][7] This document will explore the fundamental scientific principles and clinical data supporting the use of this compound for UTIs.
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal effect is achieved through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][4][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.[2][4]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenation, the separation of interlinked daughter chromosomes following DNA replication.[2][4]
This compound exhibits a balanced and potent inhibitory activity against both enzymes.[2][6] It stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[3][9] This dual-targeting mechanism may also contribute to a lower propensity for the development of resistance.[2]
Pharmacokinetics and Pharmacodynamics
The efficacy of fluoroquinolones is generally correlated with the ratio of the 24-hour area under the serum concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[2][6] For this compound, an AUC/MIC ratio of 30 to 40 has been associated with successful bacterial eradication.[2][6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Uropathogens
| Parameter | Value | Pathogen(s) | Reference |
| UAUC0-24h/MIC for Stasis | 63.60 | Carbapenem-resistant E. coli | [10][11][12] |
| 60.85 | Carbapenem-resistant P. aeruginosa | [10][11][12] | |
| 65.91 | Vancomycin-resistant E. faecium | [10][11][12] | |
| UAUC0-24h/MIC for 1-log10 Killing | 79.49 | Carbapenem-resistant E. coli | [10][11][12] |
| 90.31 | Carbapenem-resistant P. aeruginosa | [10][11][12] | |
| 77.81 | Vancomycin-resistant E. faecium | [10][11][12] | |
| UAUC0-24h/MIC for 2-log10 Killing | 99.45 | Carbapenem-resistant E. coli | [10][11][12] |
| 128.95 | Carbapenem-resistant P. aeruginosa | [10][11][12] | |
| 103.11 | Vancomycin-resistant E. faecium | [10][11][12] |
UAUC0-24h: Area under the urine concentration-time curve from 0 to 24 hours.
In Vitro Susceptibility
This compound demonstrates potent in vitro activity against a wide range of uropathogens, including those resistant to other fluoroquinolones.
Minimum Inhibitory Concentration (MIC) Data for Common Uropathogens
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Escherichia coli | ≤0.008 - 0.03 | 0.015 - 1 | [13][14] |
| Klebsiella pneumoniae | 0.03 | 0.12 | [13] |
| Proteus mirabilis | ≤0.008 | 0.03 | [13] |
| Enterococcus faecalis | 0.12 | 0.5 | [13] |
| Pseudomonas aeruginosa | 0.5 | 8 | [13] |
Clinical Efficacy in Urinary Tract Infections
Multiple clinical trials have demonstrated the efficacy and safety of this compound in the treatment of both uncomplicated and complicated UTIs.
Clinical and Microbiological Cure Rates in UTI Trials
| UTI Type | This compound Regimen | Comparator Regimen | This compound Clinical Cure Rate | Comparator Clinical Cure Rate | This compound Microbiological Eradication Rate | Comparator Microbiological Eradication Rate | Reference |
| Uncomplicated | 100 mg once daily for 3-5 days | Levofloxacin 500 mg once daily for 3-5 days | 89.2% | 97.1% | 97.1% | 97.6% | [15] |
| Complicated | 100 mg twice daily for 10-14 days | Levofloxacin 500 mg once daily for 10-14 days | 81.8% | 76.9% | 93.3% | 63.6% | [15][16] |
| Complicated | 50 mg twice daily for 7 days | - | 97% (at day 14) | - | 95% (at day 14) | - | [17] |
| Complicated/APN | Not specified | Other antibiotics | 96.9% | 91.3% | 82.0% | 77.8% | [7] |
| Overall UTIs | Not specified | - | 91.4% | - | - | - | [18] |
APN: Acute Pyelonephritis
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Curve Analysis
This protocol outlines the methodology to assess the bactericidal activity of this compound over time.
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase in CAMHB.
-
Experimental Setup: Flasks containing CAMHB with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no antibiotic) are prepared.
-
Inoculation: Each flask is inoculated with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Serial Dilution and Plating: The collected samples are serially diluted and plated on appropriate agar plates.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
Colony Counting: The number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Resistance Mechanisms
Resistance to fluoroquinolones, including this compound, can arise through several mechanisms:
-
Target-site mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common mechanism.[2]
-
Efflux pumps: Active transport of the drug out of the bacterial cell.
-
Plasmid-mediated resistance: Acquisition of resistance genes, such as those encoding Qnr proteins or modifying enzymes.
This compound has shown activity against some strains with mutations that confer resistance to other fluoroquinolones.[2]
Safety and Tolerability
Clinical studies have shown that this compound is generally well-tolerated.[20] The most common adverse events are gastrointestinal in nature and are typically mild and transient.[20] The incidence of adverse events with this compound is comparable to that of other fluoroquinolones like levofloxacin.[2]
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of uropathogens, including many multidrug-resistant strains. Its balanced inhibition of DNA gyrase and topoisomerase IV, favorable pharmacokinetic/pharmacodynamic profile, and demonstrated clinical efficacy make it a valuable therapeutic option for the treatment of both uncomplicated and complicated urinary tract infections. Further research is warranted to fully elucidate its role in managing UTIs caused by highly resistant organisms and to optimize dosing strategies in specific patient populations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound Fumarate used for? [synapse.patsnap.com]
- 5. Antibacterial Mechanisms and Clinical Impact of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound pharmacokinetics/pharmacodynamics against multidrug-resistant bacteria in a dynamic urinary tract infection in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Model-guided development of pharmacokinetic/pharmacodynamic cut-offs and evaluation of this compound dosing regimens against target pathogens [frontiersin.org]
- 15. A randomized, active-controlled, multicentre clinical trial to evaluate the efficacy and safety of oral this compound versus levofloxacin in Chinese adults with acute uncomplicated or complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, active-controlled, multicentre clinical trial to evaluate the efficacy and safety of oral this compound versus levofloxacin in Chinese adults with acute uncomplicated or complicated urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment outcomes of oral this compound in acute complicated urinary tract infection and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Efficacy and safety of this compound in patients with urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
Methodological & Application
Application Notes and Protocols for Sitafloxacin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, drug development, and clinical management of bacterial infections. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Data Presentation
Table 1: Key Parameters for this compound MIC Determination
| Parameter | Broth Microdilution | Agar Dilution |
| This compound Concentration Range | 0.002 - 64 mg/L | 0.002 - 64 mg/L |
| Standard Methodology | CLSI M07, EUCAST | CLSI M07, EUCAST |
| Inoculum Preparation | 0.5 McFarland standard, diluted to a final concentration of 5 x 10^5 CFU/mL | 0.5 McFarland standard, diluted to a final concentration of 10^4 CFU/spot |
| Incubation Conditions | 35°C ± 2°C for 16-20 hours in ambient air | 35°C ± 2°C for 16-20 hours in ambient air |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) |
| Quality Control (QC) Strains | Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Staphylococcus aureus ATCC 29213Enterococcus faecalis ATCC 29212Streptococcus pneumoniae ATCC 49619 | Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Staphylococcus aureus ATCC 29213 |
| Expected QC MIC Ranges (mg/L) | Not yet officially established by CLSI or EUCAST. Laboratories should establish internal, validated QC ranges. | Not yet officially established by CLSI or EUCAST. Laboratories should establish internal, validated QC ranges. |
Experimental Protocols
Preparation of this compound Stock Solution
A precise stock solution is critical for accurate MIC determination.
-
Weighing this compound: Accurately weigh a sufficient amount of this compound analytical grade powder.
-
Calculating the Amount of Solvent: Use the following formula to calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1280 mg/L): Volume (mL) = [Weight of this compound (mg) / Potency (µg/mg)] x [1000 / Desired Concentration (mg/L)]
-
Dissolving this compound: Dissolve the weighed this compound powder in the calculated volume of a suitable solvent. Water is the preferred solvent. If the powder is not readily soluble in water, dimethyl sulfoxide (DMSO) may be used. If DMSO is used, the final concentration in the test medium should not exceed 1%, and a solvent control must be included in the experiment.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile, light-protected aliquots at -20°C or below.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered the gold standard.[3]
-
Preparation of this compound Dilutions: a. In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 0.002 to 64 mg/L). Discard 100 µL from the last well containing this compound.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no this compound) and a sterility control well (containing only broth). b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. The results for the quality control strains must fall within the laboratory's established acceptable range.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[5]
-
Preparation of this compound-Containing Agar Plates: a. Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath. b. Prepare serial dilutions of the this compound stock solution in a suitable sterile diluent. c. Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., 0.002 to 64 mg/L). For example, add 1 mL of a 10x this compound dilution to 9 mL of molten agar. d. Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify. e. Prepare a growth control plate containing no this compound.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. b. Dilute this suspension to achieve a final concentration that will deliver approximately 10^4 colony-forming units (CFU) per spot on the agar surface.
-
Inoculation and Incubation: a. Using a multipoint inoculator or a calibrated loop, spot the prepared inoculum onto the surface of the this compound-containing agar plates and the growth control plate. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies. c. The growth control plate should show confluent growth. d. The results for the quality control strains must be within the laboratory's established acceptable range.
Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Detailed steps for the Broth Microdilution method.
Caption: Detailed steps for the Agar Dilution method.
References
- 1. Resources | Clinical & Laboratory Standards Institute [clsi.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. researchgate.net [researchgate.net]
- 5. goums.ac.ir [goums.ac.ir]
Standardized Broth Microdilution Assay for Sitafloxacin Susceptibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the in vitro susceptibility of bacteria to sitafloxacin using the standardized broth microdilution method. This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocols are based on the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for fluoroquinolones, as specific, detailed protocols for this compound have not yet been published by these organizations.
Application Notes
Principle of the Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following a specified incubation period, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits the visible growth of the test organism.
Scope and Limitations
This protocol is applicable to the susceptibility testing of a wide range of clinically relevant bacteria, including both non-fastidious and fastidious organisms. It is crucial to note that while this protocol is based on established standards for other fluoroquinolones, official this compound-specific clinical breakpoints and quality control ranges have not been universally established by CLSI or EUCAST. Therefore, the interpretation of MIC values should be performed with caution and in the context of available research data.
Materials and Equipment
-
This compound analytical grade powder
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms: Mueller-Hinton Broth with 5% lysed horse blood and 20 mg/L β-NAD (MH-F)
-
Appropriate solvent for this compound (e.g., sterile distilled water, dilute NaOH or HCl, or as recommended by the manufacturer)
-
Sterile polypropylene tubes
-
Adjustable single and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Biohazard safety cabinet
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for performing the this compound broth microdilution assay.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration Range | 0.002 - 64 mg/L | This range has been effectively used in research settings and can be adjusted based on the expected susceptibility of the test organisms.[1] |
| Inoculum Density | 5 x 10^5 CFU/mL (final concentration in well) | A standardized inoculum is critical for the reproducibility of MIC results.[2] |
| Incubation Temperature | 35°C ± 2°C | |
| Incubation Duration | 16 - 20 hours for non-fastidious bacteria; 20 - 24 hours for fastidious bacteria | |
| Quality Control Strains | E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619 | These are standard QC strains for antimicrobial susceptibility testing.[1][3] |
| This compound QC MIC Ranges | Not yet officially established by CLSI or EUCAST. | Laboratories should establish their own internal QC ranges based on repeated testing. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 mg/L), accounting for the potency of the powder as provided by the manufacturer.
-
Dissolve the weighed this compound powder in a minimal amount of the appropriate solvent. If the solvent is not specified, sterile distilled water can be attempted first. For compounds that are difficult to dissolve, a small amount of 0.1 M NaOH or 0.1 M HCl may be required, followed by dilution with sterile distilled water to the final volume.
-
Ensure the stock solution is completely dissolved and clear.
-
The stock solution can be sterilized by membrane filtration if necessary.
-
Store the stock solution in small aliquots at -60°C or below until use. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm). This suspension will contain approximately 1 x 10^8 to 2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth (CAMHB or MH-F) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the final dilution into the plate.
3. Preparation of this compound Dilutions in Microtiter Plates
-
Aseptically add 100 µL of sterile CAMHB or MH-F to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The final volume in each well after dilution will be 100 µL.
-
Include a growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.
-
The final inoculum density in each well should be approximately 5 x 10^5 CFU/mL.
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.
5. Interpretation of Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells for visible turbidity or a pellet of bacterial growth at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the test is invalid and must be repeated.
6. Quality Control
-
On each day of testing, the recommended QC strains should be tested in parallel with the clinical isolates.
-
The MIC values for the QC strains should be recorded and compared to established in-house ranges. If the QC results fall outside the expected range, the test results for the clinical isolates are considered invalid.
Visualizations
Caption: Workflow for this compound Broth Microdilution Assay.
References
- 1. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols: Agar Dilution Method for Testing Sitafloxacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription, ultimately leading to bacterial cell death.[2][3] The agar dilution method is a standardized in vitro susceptibility testing technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This method is considered a reference standard for its accuracy and reproducibility.[4]
These application notes provide a detailed protocol for determining the MIC of this compound against various bacterial isolates using the agar dilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of this compound
This compound dually targets both DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. By binding to the enzyme-DNA complex, this compound stabilizes it, which blocks DNA replication and transcription. This leads to the accumulation of double-strand DNA breaks and ultimately results in bacterial cell death.[5][6]
Caption: Mechanism of action of this compound.
Data Presentation: this compound MICs
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria, determined by broth or agar dilution methods. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (MSSA) | 0.064 | 0.125 |
| Staphylococcus aureus (MRSA) | 0.25 - 0.5 | 1 |
| Streptococcus pneumoniae | 0.06 | 0.125 |
| Streptococcus pyogenes | 0.06 | 0.06 |
| Enterococcus faecalis | 0.25 | 0.5 |
| Enterococcus faecium | 0.25 | 0.25 |
Data compiled from multiple sources.[3][7][8][9]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.032 | 2 |
| Klebsiella pneumoniae | 0.064 | 0.064 |
| Proteus mirabilis | 0.125 | 0.125 |
| Pseudomonas aeruginosa | 0.5 | 4 |
| Acinetobacter baumannii | 0.064 | 0.064 |
| Haemophilus influenzae | ≤0.004 | ≤0.004 |
| Moraxella catarrhalis | 0.015 | 0.015 |
| Stenotrophomonas maltophilia | 0.25 | 1 |
| Burkholderia cepacia complex | 0.25 | 2 |
| Achromobacter xylosoxidans | 0.25 | 1 |
Data compiled from multiple sources.[3][8][9][10][11]
Experimental Protocols
Agar Dilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[12][13][14][15]
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound standard powder. b. Dissolve the powder in a suitable solvent (e.g., sterile distilled water or a buffer as specified by the manufacturer) to create a high-concentration stock solution (e.g., 1000 mg/L). c. Store the stock solution in sterile aliquots at -20°C or below until use.
2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 45-50°C in a water bath. c. Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent. d. For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (e.g., 2 ml of drug dilution to 18 ml of agar). Mix thoroughly but gently to avoid bubbles. e. Pour the agar into sterile petri dishes to a depth of 3-4 mm. f. Allow the plates to solidify at room temperature. g. Prepare a growth control plate containing MHA without any antimicrobial agent. h. Dry the surface of the agar plates before inoculation.
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. b. Touch the top of each colony with a sterile loop or needle and transfer to a tube containing 4-5 ml of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/ml). d. Adjust the turbidity of the inoculum with sterile saline or broth to match that of a 0.5 McFarland standard. e. This results in a standardized bacterial suspension.
4. Inoculation of Agar Plates: a. The final inoculum on the agar should be approximately 10^4 CFU per spot.[4] b. Use a multipoint inoculator (replicator) or a calibrated loop to deliver a precise volume of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate. c. Allow the inoculated spots to dry completely before inverting the plates for incubation.
5. Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator for most non-fastidious bacteria. Incubation conditions may need to be adjusted for fastidious organisms.
6. Interpretation of Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded. c. The growth control plate must show confluent growth for the test to be valid.
7. Quality Control: a. Concurrently test standard quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) with known MIC ranges for this compound. b. The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.
References
- 1. Antibacterial Mechanisms and Clinical Impact of this compound | MDPI [mdpi.com]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antimicrobial activities of this compound and comparators against the clinical isolates of less common nonfermenting Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Protocol for Assessing Sitafloxacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of antibacterial activity. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While highly effective against susceptible bacteria, understanding its potential cytotoxic effects on mammalian cells is crucial for comprehensive safety and efficacy profiling.
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis. Additionally, it summarizes available data on the cytotoxicity of this compound and other fluoroquinolones and depicts a potential signaling pathway involved in fluoroquinolone-induced cytotoxicity.
This compound has demonstrated low cytotoxicity against non-cancerous mammalian cell lines. For instance, one study reported no adverse effects on human embryonic kidney 293T cells at concentrations up to 64 µg/mL.[1] Furthermore, the concentration of this compound required to inhibit human topoisomerase II is significantly higher than that needed to inhibit bacterial topoisomerases, indicating a degree of selectivity for its prokaryotic targets.
Data Presentation
Table 1: Cytotoxicity of this compound against a Non-Cancerous Human Cell Line
| Cell Line | Assay | Incubation Time | Result | Concentration |
| HEK 293T | Not specified | Not specified | No adverse effects | Up to 64 µg/mL[1] |
Table 2: Inhibitory Concentration (IC50) of this compound against Human Topoisomerase II
| Target Enzyme | IC50 (µg/mL) |
| Human Topoisomerase II | >1000 |
Table 3: Comparative Cytotoxicity (IC50) of Other Fluoroquinolones against Human Cancer Cell Lines
| Fluoroquinolone | Cell Line | IC50 | Incubation Time |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 0.83 µmol/mL | 24 hours |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 0.14 µmol/mL | 48 hours |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 0.03 µmol/mL | 72 hours |
| Ofloxacin | T24 (Bladder Cancer) | > 500 µg/mL | 24, 48, 72, 96 hours |
| Norfloxacin | T24 (Bladder Cancer) | LC50: 72.4 µg/mL | 48 hours |
| Enrofloxacin | T24 (Bladder Cancer) | LC50: > 800 µg/mL | 48 hours |
| Moxifloxacin | T24 (Bladder Cancer) | LC50: > 800 µg/mL | 48 hours |
Note: The data for other fluoroquinolones are provided for comparative purposes due to the limited availability of specific IC50 values for this compound against a broad range of cancer cell lines.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Assessment of Apoptosis using Annexin V-FITC/PI Staining
This protocol is based on standard procedures for Annexin V-FITC/PI apoptosis detection.[5]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
This compound stock solution
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, collect them directly.
-
Collect all cells, including those floating in the medium (which may be apoptotic).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Ciprofloxacin Derivative with Four Mechanisms of Action Overcomes Paclitaxel Resistance in p53-Mutant and MDR1 Gene-Expressing Type II Human Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocol: Time-Kill Curve Analysis of Sitafloxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] It functions by inhibiting both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][3] Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time.[4] This protocol outlines the standardized methodology for performing a time-kill assay to evaluate the efficacy of this compound against a target bacterial strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Principle: The time-kill assay exposes a standardized inoculum of a bacterial isolate to a specific concentration of an antibiotic, often relative to its Minimum Inhibitory Concentration (MIC).[4] At predefined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), samples are withdrawn to quantify the number of viable bacteria, measured as colony-forming units per milliliter (CFU/mL).[4][6] The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL, while a bacteriostatic effect is characterized by a <3-log10 reduction.[4][5]
Detailed Experimental Protocol
1. Materials and Reagents
-
Bacterial Isolate: A clinically relevant strain with a known this compound MIC (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Neisseria gonorrhoeae).[1][7][8]
-
This compound: Analytical grade powder.
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Supplemental broths if required for fastidious organisms (e.g., hemosupplemented broth for S. pneumoniae).[7]
-
Tryptic Soy Agar (TSA) or other appropriate solid media for colony counting.
-
-
Reagents:
-
Sterile Phosphate-Buffered Saline (PBS) or saline for dilutions.
-
Appropriate solvent for this compound (e.g., sterile deionized water, potentially with minimal NaOH for dissolution).
-
-
Equipment:
-
Incubator (35-37°C), with CO2 if required.
-
Shaking incubator or platform shaker.[9]
-
Spectrophotometer or McFarland densitometer.
-
Sterile test tubes or flasks.
-
Micropipettes and sterile tips.
-
Spiral plater or sterile spreaders.
-
Petri dishes.
-
Vortex mixer.
-
Timer.
-
2. Preliminary Steps: MIC Determination
Before initiating the time-kill assay, the MIC of this compound against the test organism must be accurately determined using a standardized method, such as broth microdilution, as per CLSI guidelines.[10]
3. Assay Procedure
Step 3.1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of appropriate broth medium (e.g., CAMHB).
-
Incubate at 37°C with agitation until the culture reaches the logarithmic phase of growth, typically evidenced by a turbidity matching a 0.5 McFarland standard (~1 x 10^8 CFU/mL).[10]
-
Dilute this standardized suspension in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test flasks.[9]
Step 3.2: Preparation of this compound Concentrations
-
Prepare a stock solution of this compound at a high concentration (e.g., 100x the highest desired test concentration).
-
From the stock, prepare working solutions in the appropriate broth medium to achieve final concentrations for the assay. Common concentrations tested are 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
Step 3.3: Incubation and Sampling
-
Dispense the bacterial inoculum into sterile flasks or tubes, one for each this compound concentration and one for the growth control.
-
Add the prepared this compound working solutions to the corresponding flasks to achieve the final target concentrations.
-
Immediately after adding the antibiotic, vortex gently and withdraw the first sample (T=0).
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
Withdraw samples (e.g., 100 µL) at subsequent time points, such as 2, 4, 6, 8, and 24 hours.
Step 3.4: Quantitative Bacterial Enumeration
-
For each sample collected, perform ten-fold serial dilutions in sterile PBS or saline. The dilution range will depend on the expected bacterial count.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. Use of a spiral plater can enhance efficiency and accuracy.[6]
-
Incubate the plates at 37°C for 18-24 hours (or longer, depending on the organism's growth rate).
-
Count the number of colonies on plates that yield a countable range (e.g., 30-300 colonies).
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
4. Data Presentation and Interpretation
-
Convert the calculated CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each this compound concentration and the growth control.
-
Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum (T=0) is considered bactericidal.[4]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, is considered bacteriostatic.[4]
-
Indifference/No Effect: The growth curve closely follows that of the antibiotic-free control.
Visualizations
Workflow and Data Analysis
Example Data Presentation
The following table summarizes hypothetical time-kill data for this compound against a susceptible S. pneumoniae strain (MIC = 0.06 µg/mL). This compound has demonstrated potent activity against respiratory pathogens like S. pneumoniae.[1][7]
| Time (hours) | Growth Control (0x MIC) | This compound (1x MIC) | This compound (4x MIC) |
| Log10 CFU/mL | Log10 CFU/mL | Log10 CFU/mL | |
| 0 | 5.72 | 5.71 | 5.73 |
| 2 | 6.45 | 4.88 | 4.15 |
| 4 | 7.31 | 3.65 | 2.97 |
| 6 | 8.12 | 2.54 | <2.00 (LOD) |
| 8 | 8.55 | <2.00 (LOD) | <2.00 (LOD) |
| 24 | 8.91 | <2.00 (LOD) | <2.00 (LOD) |
| Log Reduction at 24h | - | >3.71 | >3.73 |
| Interpretation | Growth | Bactericidal | Bactericidal |
LOD: Limit of Detection (e.g., 100 CFU/mL or 2.00 log10 CFU/mL)
Conclusion: This protocol provides a robust framework for conducting time-kill curve analysis of this compound. The resulting data are crucial for characterizing its bactericidal kinetics, which helps in understanding its potential clinical efficacy and in guiding dosage regimen design.[11] Studies have shown that for fluoroquinolones, the ratio of the 24-hour Area Under the Curve to the MIC (AUC24/MIC) is a key predictor of bactericidal effect.[1][11] Time-kill data provides the foundational in vitro evidence to support these pharmacokinetic/pharmacodynamic (PK/PD) models.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. [Bactericidal activity of this compound and other new quinolones against antimicrobial resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity and time-kill curve analysis of this compound against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sitafloxacin Stock Solutions in In Vitro Experiments
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent inhibition of bacterial DNA gyrase and topoisomerase IV makes it a valuable compound for various in vitro studies, including antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays), mechanism of action studies, and cell-based assays. Accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For accurate preparation of stock solutions, it is essential to use the correct molecular weight based on the form of this compound available (anhydrous vs. hydrate). The choice of solvent and storage conditions significantly impacts the stability and usability of the stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight (Anhydrous) | 409.81 g/mol | [1] |
| Molecular Weight (Hydrate) | 436.84 g/mol | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | Up to 15 mg/mL | [2] |
| Recommended Stock Concentration | 1 - 10 mg/mL (2.44 - 24.4 mM) in DMSO | N/A |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month, -80°C for up to 1 year | [1] |
| Typical In Vitro Working Concentrations | 0.03 µg/mL - 50 µg/mL | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound (anhydrous) in DMSO. Adjust the initial mass of this compound accordingly if using the hydrate form or if a different concentration is desired.
Materials:
-
This compound (anhydrous) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or calibrated micropipettes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Work in a laminar flow hood or a clean environment to maintain sterility.
-
-
Weighing this compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh 10 mg of this compound powder directly into the vial.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional):
-
For applications requiring a sterile stock solution, the solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 1 year), store at -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for typical in vitro experiments, such as MIC assays or cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., RPMI 1640), buffer, or broth appropriate for the specific assay
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Once thawed, briefly vortex the solution to ensure homogeneity.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of medium).
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Activity and MIC of this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Sitafloxacin's In Vivo Efficacy Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitafloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1] Its potent antimicrobial effects, including activity against strains resistant to other fluoroquinolones, make it a compound of significant interest.[1] Preclinical evaluation of its in vivo efficacy is crucial for its development and clinical application. This document provides detailed application notes and protocols for utilizing various animal models to assess the in vivo therapeutic potential of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data from various animal model studies, providing a comparative overview of this compound's efficacy.
| Pathogen | Animal Model | This compound Dosage | Comparator(s) | Efficacy Endpoint(s) | Key Findings |
| Chlamydia psittaci | Murine Pneumonia Model | 0.63 - 5 mg/kg (oral, b.i.d. for 7 days) | Sparfloxacin, Tosufloxacin, Ofloxacin, Ciprofloxacin | 50% Effective Dose (ED₅₀) | This compound ED₅₀: 1.13 mg/kg. Similar to Sparfloxacin and Tosufloxacin, and significantly lower than Ofloxacin and Ciprofloxacin. |
| Haemophilus influenzae (non-typeable) | Murine Pneumonia Model | 10 mg/kg (oral, b.i.d. for 3 days) | Ciprofloxacin (10 mg/kg) | Bacterial load in lungs (log₁₀ CFU/mL) | This compound reduced bacterial counts to 1.8 ± 0.4, comparable to Ciprofloxacin (1.9 ± 0.3), from 7.3 ± 0.4 in untreated controls. |
| Streptococcus pneumoniae | Mouse Gastrocnemius Muscle Infection Model | Not specified | Not specified | fAUC₂₄h/MIC | Target fAUC₂₄h/MIC for efficacy was determined to be 11.56. |
| Staphylococcus aureus | Mouse Gastrocnemius Muscle Infection Model | Not specified | Not specified | fAUC₂₄h/MIC | Target fAUC₂₄h/MIC for efficacy was determined to be 18.32. |
| Gram-negative organisms (E. coli, K. pneumoniae, P. aeruginosa) | Mouse Gastrocnemius Muscle Infection Model | Not specified | Not specified | fAUC₂₄h/MIC | Target fAUC₂₄h/MIC for efficacy was determined to be 15.06. |
| Staphylococcus aureus (MRSA) | Murine Implant-Associated Osteomyelitis Model | Not specified | Vancomycin | Bacterial load, bone morphology | This compound was effective in reducing bacterial burden. A bisphosphonate-conjugated form of this compound showed enhanced activity in killing bacteria within the bone canaliculi. |
| Pseudomonas aeruginosa | Subcutaneous Implantation Biofilm Infection Model | Not specified | Tosufloxacin, Prulifloxacin, Sisomicin | Reduction in biofilm bacterial load (ΔLog₁₀ CFU/mL) | Tosufloxacin showed the highest activity, followed by Prulifloxacin and this compound. |
| Intracellular Staphylococcus aureus | Mouse Peritonitis Model | Not specified | Levofloxacin, Moxifloxacin | Change in intracellular bacterial load (log₁₀ CFU/mL) | This compound demonstrated the strongest activity against intramacrophage S. aureus. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Murine Pneumonia Model for Haemophilus influenzae
This model is designed to evaluate the efficacy of this compound in a respiratory tract infection caused by non-typeable Haemophilus influenzae (NTHi).[2][3]
Materials:
-
Specific pathogen-free male mice (e.g., ICR strain), 6-8 weeks old.
-
NTHi clinical isolate.
-
Brain Heart Infusion (BHI) broth and agar.
-
Sterile plastic tubing for intratracheal insertion.
-
Anesthetic (e.g., pentobarbital).
-
This compound and comparator antibiotic (e.g., Ciprofloxacin).
-
Sterile saline.
Protocol:
-
Animal Preparation and Intubation:
-
Anesthetize mice with an appropriate anesthetic.
-
Surgically expose the trachea and insert a sterile plastic tube. This tube will remain in place to establish a model of chronic airway presence.
-
Allow the animals to recover for 7 days post-intubation.
-
-
Bacterial Inoculation:
-
Culture NTHi in BHI broth to the logarithmic growth phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Inoculate a specific volume of the bacterial suspension (e.g., 50 µL) directly into the indwelling tracheal tube.
-
-
Treatment Regimen:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound (e.g., 10 mg/kg) and the comparator drug orally twice a day for 3 days. A control group should receive the vehicle (e.g., sterile saline).
-
-
Efficacy Evaluation:
-
At 24 hours after the final treatment dose, euthanize the mice.
-
Aseptically remove the lungs and trachea.
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on BHI agar to determine the bacterial load (CFU/mL).
-
Perform histological analysis of lung tissue to assess inflammation and tissue damage.
-
Murine Implant-Associated Osteomyelitis Model for Staphylococcus aureus
This model is used to assess the efficacy of this compound in treating bone infections, particularly those involving biofilms on implants.[4][5][6][7]
Materials:
-
Male mice (e.g., C57BL/6 strain).
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300), potentially bioluminescent for in vivo imaging.
-
Tryptic Soy Broth (TSB).
-
Surgical instruments for implant placement.
-
Stainless steel orthopedic implant (e.g., wire or pin).
-
This compound and comparator antibiotic (e.g., Vancomycin).
-
Anesthetic and analgesic agents.
Protocol:
-
Implant Contamination:
-
Culture the MRSA strain in TSB overnight.
-
Incubate the sterile implant in the bacterial culture to allow for biofilm formation.
-
-
Surgical Procedure:
-
Anesthetize the mouse and provide appropriate analgesia.
-
Create a surgical defect in the tibia and insert the contaminated implant.
-
Close the incision with sutures.
-
-
Treatment:
-
Allow the infection to establish for a set period (e.g., 7 days).
-
Administer this compound and comparator drugs systemically (e.g., intraperitoneal or oral) for a specified duration (e.g., 14 days).
-
-
Efficacy Assessment:
-
Bioluminescent Imaging (if applicable): Monitor the infection progression and treatment response in real-time by measuring the light emission from the bioluminescent bacteria.
-
Micro-CT Analysis: After the treatment period, scan the infected bone to assess bone morphology, including signs of osteolysis.
-
Bacteriological Analysis: Euthanize the animals, remove the implant and surrounding bone tissue. Sonicate the implant and homogenize the bone tissue to dislodge bacteria. Plate serial dilutions to quantify the bacterial load.
-
Histological Analysis: Decalcify and section the bone tissue. Stain with hematoxylin and eosin (H&E) to evaluate inflammation and with TRAP stain to identify osteoclasts.
-
Mouse Peritonitis Model for Intracellular Staphylococcus aureus
This model is valuable for evaluating the efficacy of antibiotics against bacteria that can survive and replicate within phagocytic cells.[8][9][10]
Materials:
-
Female mice (e.g., BALB/c strain).
-
Staphylococcus aureus strain.
-
Tryptic Soy Broth (TSB).
-
This compound and comparator antibiotics (e.g., Levofloxacin, Moxifloxacin).
-
Sterile saline.
-
Reagents for cell lysis and separation of intracellular and extracellular bacteria.
Protocol:
-
Infection:
-
Culture S. aureus to the mid-logarithmic phase.
-
Wash and dilute the bacteria in sterile saline.
-
Inject the bacterial suspension intraperitoneally into the mice.
-
-
Treatment:
-
Administer this compound and comparator antibiotics at various doses and time points post-infection.
-
-
Sample Collection and Processing:
-
At designated time points after treatment, euthanize the mice.
-
Collect peritoneal lavage fluid.
-
To differentiate between intracellular and extracellular bacteria, treat a portion of the lavage fluid with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
-
Lyse the host cells in the treated portion to release intracellular bacteria.
-
-
Quantification of Bacteria:
-
Plate serial dilutions of the untreated lavage fluid (total bacteria) and the lysate from the antibiotic-treated portion (intracellular bacteria) onto appropriate agar plates.
-
Calculate the number of extracellular bacteria by subtracting the intracellular count from the total count.
-
Compare the reduction in intracellular bacterial load between different treatment groups.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies.
References
- 1. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. In vivo efficacy of this compound in a new murine model of non-typeable Haemophilus influenzae pneumonia by sterile intratracheal tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Bisphosphonate-Conjugated this compound in a Murine Model of S. aureus Osteomyelitis: Evidence of "Target & Release" Kinetics and Killing of Bacteria Within Canaliculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of Bisphosphonate-Conjugated this compound in a Murine Model of S. aureus Osteomyelitis: Evidence of “Target & Release” Kinetics and Killing of Bacteria Within Canaliculi [frontiersin.org]
- 7. Efficacy of Bisphosphonate-Conjugated this compound in a Murine Model of S. aureus Osteomyelitis: Evidence of “Target & Release” Kinetics and Killing of Bacteria Within Canaliculi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular activity of antibiotics against Staphylococcus aureus in a mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Sitafloxacin quantification
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Sitafloxacin Quantification
Abstract
This document details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simple, selective, and precise quantification of this compound in bulk and pharmaceutical dosage forms. The method employs a C18 column with a mobile phase of water and acetonitrile, followed by UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for routine analysis of this compound.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against gram-positive, gram-negative, and anaerobic bacteria.[1] Its potent antimicrobial action makes it a critical component in treating various infections. Consequently, a robust and validated analytical method is essential for ensuring the quality, potency, and purity of this compound in pharmaceutical formulations. This application note presents a validated RP-HPLC method that is accurate, reproducible, and suitable for quality control analysis.[1][2]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Symmetry C18 (100 x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Data Acquisition Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Ultrasonic Bath: For degassing the mobile phase and dissolving samples.
-
Filtration System: 0.45 µm membrane filters for mobile phase and sample filtration.[2]
-
Reagents and Solvents:
-
This compound pure drug (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Chromatographic Conditions
The chromatographic parameters for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | Symmetry C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Acetonitrile (70:30, v/v)[1] |
| Flow Rate | 0.9 mL/min[2] |
| Detection Wavelength | 300 nm[1] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
| Retention Time (RT) | Approximately 2.198 minutes[1] |
Experimental Protocols
Preparation of Mobile Phase
-
Carefully measure 700 mL of HPLC grade water and 300 mL of HPLC grade acetonitrile.
-
Mix the two solvents in a clean, suitable glass reservoir.
-
Degas the mixture for 15-20 minutes using an ultrasonic bath to remove dissolved gases.
-
Filter the mobile phase through a 0.45 µm membrane filter before use to prevent particulate matter from damaging the HPLC system.[2]
Preparation of Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase (Water:Acetonitrile, 70:30) and sonicate for 15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase. This yields a standard stock solution with a concentration of 1000 µg/mL.[1]
Preparation of Calibration Standards
-
From the 1000 µg/mL standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase.
-
The recommended concentration range for the calibration curve is 5-25 µg/mL.[2]
-
For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder no fewer than 20 this compound tablets to get a uniform sample.
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound.
-
Transfer the powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool and make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 15 µg/mL).
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, and the key quantitative performance characteristics are summarized below.[3]
| Validation Parameter | Result |
| Linearity Range | 5 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | Within 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.429 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.415 µg/mL[2] |
| Specificity | No interference from placebo or excipients |
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 15 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Experimental Workflow Visualization
The logical flow of the experimental procedure, from preparation to final analysis, is depicted in the following diagram.
Figure 1: Experimental workflow for this compound quantification by HPLC.
Conclusion
The RP-HPLC method described provides a simple, accurate, and reliable means for the quantification of this compound in bulk drug and pharmaceutical tablet formulations.[1][3] The short retention time of approximately 2.2 minutes allows for a rapid analysis, making the method highly suitable for routine quality control testing in a laboratory setting.[1] The validation data confirms that the method is linear, precise, and accurate over the specified concentration range.
References
Application Notes and Protocols for Testing Sitafloxacin Against Intracellular Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup and protocols to evaluate the efficacy of Sitafloxacin against clinically relevant intracellular pathogens. The methodologies outlined are based on established in vitro models and are intended to guide researchers in assessing the intracellular activity of this fourth-generation fluoroquinolone.
Introduction to this compound and Intracellular Pathogens
This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria.[1][2][3][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription, ultimately leading to bacterial cell death.[1][2][6][7] A key characteristic of this compound is its efficacy against intracellular pathogens, which reside within host cells, a feature that makes infections they cause challenging to treat.[2][3] These pathogens, such as Chlamydia trachomatis, Legionella pneumophila, and intracellular Staphylococcus aureus, are shielded from many antibiotics that have poor intracellular penetration.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme-DNA complex, this compound traps these enzymes, leading to double-stranded DNA breaks and subsequent cell death.[2][3][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various intracellular and clinically relevant pathogens.
Table 1: In Vitro Activity of this compound against Chlamydia spp. [8][9]
| Chlamydia Species | MIC Range (μg/mL) | MCC Range (μg/mL) |
| C. trachomatis | 0.031 - 0.125 | 0.031 - 0.125 |
| C. pneumoniae | 0.031 - 0.125 | 0.031 - 0.125 |
| C. psittaci | 0.031 - 0.125 | 0.031 - 0.125 |
MIC: Minimum Inhibitory Concentration; MCC: Minimum Chlamydiacidal Concentration
Table 2: Comparative Activity of this compound against Intracellular Staphylococcus aureus [10]
| Antibiotic | Intracellular Activity Ranking |
| This compound | 1 (Most Active) |
| Levofloxacin | 2 |
| Moxifloxacin | 3 |
Table 3: MICs of this compound against Various Clinical Isolates [5][11][12]
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | ≤0.008 - 0.12 | 0.015 - >128 |
| Klebsiella pneumoniae | 0.03 - 0.25 | 0.12 - >128 |
| Pseudomonas aeruginosa | 0.25 - 2 | 1 - >128 |
| Staphylococcus aureus (MSSA) | ≤0.008 - 0.12 | 0.015 - 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 2 - >128 |
| Streptococcus pneumoniae | 0.03 - 0.12 | 0.03 - 0.25 |
| Haemophilus influenzae | ≤0.008 | ≤0.008 |
| Moraxella catarrhalis | ≤0.008 | ≤0.008 |
MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus
Experimental Protocols
This section details the methodologies for key experiments to assess the intracellular activity of this compound.
General Workflow for Intracellular Activity Assay
The following diagram illustrates the general workflow for testing the efficacy of this compound against intracellular pathogens.
Caption: General experimental workflow.
Protocol for Testing against Intracellular Staphylococcus aureus
This protocol is adapted from established methods for evaluating antibiotic activity against intracellular S. aureus.[10][13][14]
Materials:
-
Host cell line (e.g., murine macrophage cell line RAW 264.7)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Gentamicin solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile water for cell lysis
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Bacterial Preparation: Grow S. aureus in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics.
-
Infection: Seed macrophages in 24-well plates and allow them to adhere. Infect the macrophage monolayer with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria:cell) for 1-2 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with PBS to remove non-adherent bacteria. Then, incubate the cells in a medium containing gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria.
-
This compound Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing serial dilutions of this compound to the infected cells. Include a drug-free control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Enumeration of Intracellular Bacteria:
-
Wash the cells with PBS.
-
Lyse the macrophages with sterile, cold water.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
-
Data Analysis: Calculate the log reduction in CFU for each this compound concentration compared to the drug-free control.
Protocol for Testing against Chlamydia trachomatis
This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Chlamydiacidal Concentration (MCC) of antibiotics against Chlamydia.[8]
Materials:
-
Host cell line (e.g., HeLa or McCoy cells)
-
Chlamydia trachomatis elementary bodies (EBs)
-
Cell culture medium (e.g., MEM with 10% FBS and cycloheximide)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
Chlamydia staining reagent (e.g., fluorescein-conjugated monoclonal antibody against chlamydial lipopolysaccharide)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow host cells on coverslips in 24-well plates to form a confluent monolayer.
-
Infection: Aspirate the culture medium and infect the cell monolayers with a suspension of C. trachomatis EBs. Centrifuge the plates to enhance infection.
-
This compound Treatment (for MIC): After a 2-hour incubation, replace the inoculum with a medium containing serial dilutions of this compound. Include a drug-free control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Visualization (for MIC):
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with methanol.
-
Stain the cells with a fluorescein-conjugated anti-chlamydial antibody.
-
Examine the coverslips under a fluorescence microscope to determine the presence or absence of chlamydial inclusions.
-
The MIC is the lowest concentration of this compound that completely inhibits the formation of inclusions.
-
-
Determination of MCC:
-
After determining the MIC, aspirate the antibiotic-containing medium from the wells.
-
Wash the cells three times with PBS.
-
Add fresh, antibiotic-free medium to the wells.
-
Incubate for another 48-72 hours.
-
Fix, stain, and examine the cells for the reappearance of inclusions.
-
The MCC is the lowest antibiotic concentration that results in no inclusions after re-incubation in an antibiotic-free medium.[8]
-
Protocol for Testing against Legionella pneumophila
This protocol outlines a method for assessing the intracellular activity of this compound against Legionella pneumophila in a macrophage model.[15][16][17]
Materials:
-
Host cell line (e.g., THP-1 human monocytic cell line, differentiated into macrophages with PMA)
-
Legionella pneumophila strain (e.g., Philadelphia-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution
-
Buffered Charcoal Yeast Extract (BCYE) agar
-
Sterile water for cell lysis
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Bacterial Preparation: Grow L. pneumophila on BCYE agar. Prepare a bacterial suspension in the cell culture medium.
-
Infection: Seed the differentiated macrophages in 24-well plates. Infect the macrophages with L. pneumophila at an MOI of 0.1 to 1 for 1-2 hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.
-
This compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Enumeration of Intracellular Bacteria:
-
At various time points, lyse the macrophages with sterile water.
-
Perform serial dilutions of the lysates.
-
Plate the dilutions on BCYE agar.
-
Incubate the plates at 37°C for 3-5 days and count the CFU.
-
-
Data Analysis: Determine the reduction in intracellular bacterial growth at each this compound concentration over time compared to the untreated control.
Signaling Pathways and Logical Relationships
The interaction of this compound with the bacterial machinery and the subsequent host cell response is a complex process. The following diagram illustrates a simplified view of the logical relationships in an intracellular infection model.
Caption: Logical relationships in an intracellular infection model.
References
- 1. youtube.com [youtube.com]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound Fumarate used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of this compound against Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound against extracellular and intracellular Staphylococcus aureus in vitro and in vivo: comparison with levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmatonline.com [jmatonline.com]
- 12. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Intracellular Antimicrobial Susceptibility Testing of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Intracellular Antimicrobial Susceptibility Testing of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Anti-Bacterial Compounds against Intracellular Legionella - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sitafloxacin Resistance in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Sitafloxacin resistance in clinical isolates of Escherichia coli. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in E. coli?
A1: this compound resistance in E. coli is primarily driven by two mechanisms, which can occur individually or, more commonly, in combination:
-
Target Site Mutations: The most significant mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[1][2][3][4] These genes encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.[5] High-level resistance is often associated with the accumulation of multiple mutations, typically two in gyrA followed by at least one in parC.[1][6][7]
-
Active Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps, particularly the AcrAB-TolC system, actively removes this compound from the bacterial cell, reducing its intracellular concentration.[2][8][9][10] While this may only confer low-level resistance on its own, it can act synergistically with target site mutations to produce high levels of resistance.[11][12]
-
Plasmid-Mediated Resistance: Less commonly, resistance can be conferred by plasmid-borne genes such as qnr (which protects the target enzymes) and aac(6')-Ib-cr (an aminoglycoside acetyltransferase that can also modify ciprofloxacin).[2][11][13]
Q2: How is this compound resistance defined in E. coli? What are the MIC breakpoints?
A2: Resistance is defined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While clinical breakpoints from bodies like CLSI or EUCAST for this compound are not yet universally established, epidemiological cut-off values (ECOFFs) have been determined. The MIC ECOFF for wild-type E. coli has been established at ≤0.032 mg/L .[14] Isolates with MICs above this value are considered non-wild-type and may harbor resistance mechanisms. For practical purposes in research, MIC breakpoints suggested for urinary and blood isolates are often considered at ≤2 mg/L and ≤1 mg/L, respectively.[15][16]
Q3: My isolate is resistant to Ciprofloxacin. Will it also be resistant to this compound?
A3: Not necessarily, but it is likely to have a higher MIC. This compound is a fourth-generation fluoroquinolone that demonstrates potent activity against both DNA gyrase and topoisomerase IV.[5][13] This dual-targeting mechanism means it can sometimes remain effective against E. coli isolates that have developed resistance to older fluoroquinolones like levofloxacin.[13] However, strains with high-level ciprofloxacin resistance, often due to multiple gyrA and parC mutations, will typically show reduced susceptibility or resistance to this compound as well.[13]
Q4: What is the role of the AcrAB-TolC efflux system in this compound resistance?
A4: The AcrAB-TolC system is a member of the Resistance-Nodulation-Division (RND) family of efflux pumps and is a primary contributor to intrinsic and acquired fluoroquinolone resistance in E. coli.[8][10] Overexpression of the acrB gene, which encodes the inner membrane transporter protein, is significantly correlated with increased resistance.[9][17] This system recognizes and exports a broad range of substrates, including this compound, from the cytoplasm, preventing the drug from reaching its intracellular targets.[8]
Troubleshooting Guides
Problem: My this compound MIC value is consistently high (>4 mg/L) for a clinical isolate.
-
Likely Cause: High-level resistance in E. coli is almost always associated with multiple mutations in the target genes. The most common pattern involves two substitutions in GyrA (e.g., at positions S83 and D87) combined with at least one substitution in ParC (e.g., at S80 or E84).[1][6][7]
-
Troubleshooting Steps:
-
Sequence the QRDRs: Perform PCR amplification and Sanger sequencing of the QRDRs of the gyrA and parC genes. This is the definitive method to confirm target-site mutations. (See Experimental Protocol 2).
-
Investigate Efflux Activity: Even with target mutations, efflux pump overexpression may be a contributing factor. Perform an MIC assay in the presence of an efflux pump inhibitor (EPI) like PAβN to assess the role of efflux. (See Experimental Protocol 3).
-
Problem: The this compound MIC for my isolate is moderately elevated (e.g., 0.25 - 2 mg/L).
-
Likely Cause: This level of resistance can be caused by a single gyrA mutation or by the overexpression of an efflux pump like AcrAB-TolC.[1][12]
-
Troubleshooting Steps:
-
Perform an Efflux Pump Inhibition Assay: This should be your first step. Determine the this compound MIC with and without a sub-inhibitory concentration of an EPI (e.g., 20-40 µg/mL PAβN).[17][18] A four-fold or greater reduction in MIC in the presence of the EPI strongly suggests that efflux is a significant mechanism. (See Experimental Protocol 3).
-
Sequence gyrA: If the EPI assay is inconclusive or only shows a minor effect, proceed with sequencing the gyrA QRDR to check for a single mutation.
-
Quantify Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of efflux pump genes (acrB, mdfA) and compare them to a susceptible reference strain like E. coli ATCC 25922.[19]
-
Problem: My PCR amplification of the gyrA or parC QRDR is failing or giving non-specific products.
-
Likely Cause: This is often due to non-optimal PCR conditions, primer issues, or poor quality of the template DNA.
-
Troubleshooting Steps:
-
Check DNA Quality: Ensure your genomic DNA is pure and intact using a spectrophotometer (A260/A280 ratio ~1.8) and agarose gel electrophoresis.
-
Optimize Annealing Temperature: Run a gradient PCR to determine the optimal annealing temperature for your specific primer set.
-
Validate Primers: Confirm that your primer sequences are correct and specific to E. coli. If necessary, design new primers using validated sequences from the literature.
-
Adjust MgCl₂ Concentration: The concentration of magnesium chloride is critical for polymerase activity and may need to be titrated (typically between 1.5 and 2.5 mM).
-
Use a Hot-Start Polymerase: This can help to reduce the formation of non-specific products and primer-dimers.
-
Data Presentation: Quantitative Summaries
Table 1: Common QRDR Mutations in E. coli and Impact on Fluoroquinolone Resistance
| Gene | Amino Acid Change | Typical Consequence | Reference(s) |
| gyrA | S83L | Strong influence; first step towards high-level resistance. | [1][7][20] |
| gyrA | D87N / D87G | Contributes to resistance, often found with S83L. | [1][7][20] |
| parC | S80I / S80R | Phenotypic effect depends on a pre-existing gyrA mutation; contributes to high-level resistance. | [1][6][20][21] |
| parC | E84G / E84K / E84V | Contributes to high-level resistance in combination with gyrA mutations. | [1][6][20][21] |
Table 2: this compound Susceptibility Testing Breakpoints for E. coli
| Testing Method | Interpretation | Value | Reference(s) |
| MIC (Broth/Agar Dilution) | Epidemiological Cut-Off (ECOFF) for Wild-Type | ≤ 0.032 mg/L | [14] |
| MIC (Broth/Agar Dilution) | Suggested Breakpoint (Blood Isolates) | ≤ 1 mg/L | [15][16] |
| MIC (Broth/Agar Dilution) | Suggested Breakpoint (Urine Isolates) | ≤ 2 mg/L | [15][16] |
| Disk Diffusion (5 µg disk) | Correlates to MIC ≤ 1 mg/L | ≥ 18 mm | [16][22] |
| Disk Diffusion (5 µg disk) | Correlates to MIC ≤ 2 mg/L | ≥ 16 mm | [16][22] |
Visualizations: Workflows and Mechanisms
Figure 1. Workflow for Investigating this compound Resistance.
Figure 2. this compound Action and Target-Site Resistance.
Figure 3. Interplay of Resistance Mechanisms.
Detailed Experimental Protocols
Protocol 1: Determining this compound MIC by Broth Microdilution
This protocol is adapted from general CLSI guidelines for antimicrobial susceptibility testing.
-
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical powder
-
E. coli clinical isolate and a susceptible control strain (e.g., E. coli ATCC 25922)
-
Sterile tubes, pipettes, and multichannel pipettor
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Methodology:
-
Prepare this compound Stock: Prepare a 1280 mg/L stock solution of this compound in an appropriate solvent (check manufacturer's instructions) and then create serial dilutions.
-
Prepare Inoculum: From a fresh overnight culture on an agar plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension 1:100 in CAMHB to get ~1.5 x 10⁶ CFU/mL. This is the working inoculum.
-
Prepare Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, down to the desired final concentration. Discard 100 µL from the last antibiotic-containing column.
-
This leaves one column as a growth control (no antibiotic) and one column can be a sterility control (no bacteria). The final volume in each well before inoculation is 100 µL.
-
-
Inoculation: Within 15 minutes of preparation, add 10 µL of the working inoculum (~1.5 x 10⁶ CFU/mL) to each well (except the sterility control). This results in a final inoculum of ~5 x 10⁵ CFU/mL in a final volume of 110 µL. Note: Some protocols use 50 µL of drug and 50 µL of a 1x10⁶ CFU/mL inoculum.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or button at the bottom of the well).
-
Protocol 2: Screening for QRDR Mutations via PCR and Sanger Sequencing
-
Materials:
-
Genomic DNA extraction kit
-
Validated primers for E. coli gyrA and parC QRDRs
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
-
-
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight liquid culture of the E. coli isolate.
-
PCR Amplification:
-
Set up a standard PCR reaction (e.g., 25 µL volume) containing gDNA, forward and reverse primers for either gyrA or parC, dNTPs, PCR buffer, and Taq polymerase.
-
Use a standard thermocycling program: initial denaturation (~95°C for 5 min), followed by 30-35 cycles of denaturation (~95°C for 30s), annealing (~50-60°C for 30s, primer-dependent), and extension (~72°C for 1 min/kb), and a final extension (~72°C for 5-10 min).
-
-
Confirm Amplification: Run 5 µL of the PCR product on a 1-1.5% agarose gel to confirm a single band of the expected size.
-
Purify PCR Product: Use a commercial kit to purify the remaining PCR product, removing primers and dNTPs.
-
Sanger Sequencing: Send the purified product and the corresponding primers for sequencing. It is best practice to sequence with both the forward and reverse primers.
-
Analyze Sequence: Align the resulting sequence with the wild-type E. coligyrA and parC sequences (e.g., from strain K-12) using alignment software (e.g., BLAST, ClustalW) to identify any nucleotide changes and the resulting amino acid substitutions.
-
Protocol 3: Evaluating Efflux Pump Activity with an Efflux Pump Inhibitor (EPI)
-
Principle: This assay compares the MIC of this compound in the presence and absence of a sub-inhibitory concentration of an EPI. A significant drop in MIC suggests the involvement of an efflux pump. Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used EPI for RND-type pumps.[9][17]
-
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (e.g., PAβN)
-
-
Methodology:
-
Determine EPI MIC (Optional but Recommended): First, determine the MIC of PAβN alone against your isolate to ensure the concentration used in the main experiment is not inhibitory. A sub-inhibitory concentration is typically 1/4th to 1/8th of the MIC. A concentration of 20-40 mg/L is often effective and non-inhibitory for E. coli.[17][18]
-
Set Up Parallel Assays: Prepare two 96-well plates as described in Protocol 1.
-
Plate A (Control): Use standard CAMHB.
-
Plate B (EPI): Use CAMHB supplemented with the chosen sub-inhibitory concentration of PAβN (e.g., 20 mg/L).
-
-
Perform MIC Assay: Perform the this compound broth microdilution assay on both plates simultaneously with the same bacterial inoculum.
-
Analyze Results: Compare the this compound MIC obtained from Plate A (MICcontrol) with that from Plate B (MICEPI).
-
Interpretation: A ≥4-fold decrease in the MIC value in the presence of the EPI (i.e., MICcontrol / MICEPI ≥ 4) is considered a positive result, indicating that an EPI-sensitive efflux pump is contributing significantly to the resistance phenotype.
-
References
- 1. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms accounting for fluoroquinolone resistance in Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic evidence for a role of parC mutations in development of high-level fluoroquinolone resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular epidemiology and mutations at gyrA and parC genes of ciprofloxacin-resistant Escherichia coli isolates from a Taiwan medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance in Escherichia coli: variable contribution of efflux pumps with respect to different fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The ins and outs of RND efflux pumps in Escherichia coli [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. In vitro susceptibility test of this compound against resistant gram-negative bacilli isolated from Thai patients by disk diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluoroquinolone resistance mechanisms in an Escherichia coli isolate, HUE1, without quinolone resistance-determining region mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pjmonline.org [pjmonline.org]
- 20. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 21. Detection of mutations in parC in quinolone-resistant clinical isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]
Technical Support Center: Optimizing Sitafloxacin In Vitro Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vitro susceptibility testing of sitafloxacin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during minimum inhibitory concentration (MIC) determination.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for determining the in vitro susceptibility of bacteria to this compound?
A1: The most common and recommended methods for determining the Minimum Inhibitory Concentration (MIC) of this compound are broth microdilution (BMD) and agar dilution.[1] These methods are considered the gold standard for antimicrobial susceptibility testing (AST) by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The disk diffusion method can also be used, but its results should be correlated with MIC values.[2]
Q2: Are there official CLSI or EUCAST clinical breakpoints for this compound?
A2: Currently, neither EUCAST nor CLSI has established official clinical breakpoints for this compound.[1] This means that standard "Susceptible," "Intermediate," and "Resistant" categories cannot be assigned based on their guidelines. Instead, researchers should use Epidemiological Cut-Off Values (ECOFFs) to distinguish between wild-type and non-wild-type bacterial populations.
Q3: Where can I find reliable MIC data and ECOFFs for this compound?
A3: Several studies have determined this compound MIC ranges, MIC₅₀, MIC₉₀, and ECOFFs for various bacterial species. This data is crucial for interpreting your results and understanding the activity of this compound against your isolates of interest. A summary of this data is provided in the tables below.
Q4: What is the mechanism of action of this compound, and how does it affect its in vitro activity?
A4: this compound is a fluoroquinolone that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism may contribute to its potent activity and potentially reduce the development of resistance.[3] this compound has demonstrated in vitro activity against a broad spectrum of pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria.
Q5: How can I correlate in vitro MIC data with potential in vivo efficacy?
A5: For fluoroquinolones like this compound, the ratio of the 24-hour area under the serum concentration-time curve to the MIC (AUC₂₄/MIC) is a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting bactericidal efficacy. An fAUC₂₄/MIC ratio (free drug) of ≥ 30 is often considered a target for successful bacterial eradication in clinical settings. When designing in vitro experiments, consider testing concentrations that are relevant to achievable in vivo levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound in vitro susceptibility testing.
Broth Microdilution (BMD) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in the positive control well | Inoculum viability issue; Inactive growth medium; Incubation error. | Verify the viability of the bacterial culture. Use a fresh, pre-tested batch of Mueller-Hinton Broth (MHB). Ensure the incubator is at the correct temperature and atmosphere. |
| Contamination (growth in negative control well or inconsistent turbidity) | Non-sterile technique; Contaminated reagents or media. | Review and reinforce aseptic techniques. Use fresh, sterile media and reagents. Repeat the assay. |
| MICs are consistently higher than expected | Inoculum is too heavy; Incorrect drug concentration; Cation concentration in media is off. | Standardize the inoculum to a 0.5 McFarland standard. Verify stock solution calculations and dilutions. Use cation-adjusted Mueller-Hinton Broth (CAMHB). |
| MICs are consistently lower than expected | Inoculum is too light; Drug degradation. | Ensure the inoculum is standardized correctly. Prepare fresh this compound stock solutions and protect them from light. |
| Skipped wells (growth in higher concentration wells but not in lower ones) | Pipetting error during dilution series; Splashing between wells. | Be meticulous when preparing serial dilutions and inoculating plates. Use pipette tips with filters to prevent aerosols. |
| Trailing endpoints (reduced growth over a range of concentrations) | The organism may exhibit partial inhibition. | Read the MIC as the lowest concentration with no visible growth or a significant reduction in growth as defined by your laboratory's standard operating procedure. |
Agar Dilution Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth on control plates (no antibiotic) | Inoculum viability issue; Inappropriate agar medium. | Check the viability of the bacterial culture. Ensure Mueller-Hinton Agar (MHA) is used and prepared correctly. |
| Uneven or confluent growth | Inoculum was not applied correctly; Agar surface was too wet. | Ensure the inoculum is spotted carefully onto the agar surface. Allow agar plates to dry completely before inoculation. |
| Discrepancies between replicate spots | Inconsistent inoculum volume; Contamination. | Use a calibrated multipoint inoculator for consistent spotting. Check for colonial morphology to identify potential contamination. |
| This compound did not dissolve properly in the agar | Incorrect solvent; Inadequate mixing. | Ensure the correct solvent is used for the this compound stock solution. Mix the molten agar and antibiotic solution thoroughly before pouring the plates. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature.
Table 1: this compound MIC₅₀, MIC₉₀, and MIC Range for Selected Bacterial Species
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Escherichia coli | 0.032 | >64 | 0.002 - >64 |
| Klebsiella pneumoniae | 0.064 | >64 | 0.002 - >64 |
| Pseudomonas aeruginosa | 0.5 | >64 | 0.008 - >64 |
| Acinetobacter baumannii | 0.064 | 1 | 0.002 - 64 |
| Staphylococcus aureus | 0.125 | 0.5 | 0.008 - 64 |
| Enterococcus faecalis | 0.5 | 2 | 0.015 - 64 |
| Enterococcus faecium | 0.25 | 2 | 0.03 - 64 |
| Streptococcus pneumoniae | 0.125 | 0.125 | 0.002 - 0.5 |
Note: Data is compiled from multiple sources and may vary based on the specific isolates tested.[1][4]
Table 2: this compound Epidemiological Cut-Off Values (ECOFFs) and Disk Diffusion Zone Diameter ECOFFs [1]
| Bacterial Species | MIC ECOFF (mg/L) | Disk Content | Zone Diameter ECOFF (mm) |
| Escherichia coli | 0.032 | 5 µg | 26 |
| Klebsiella pneumoniae | 0.064 | 5 µg | 25 |
| Proteus mirabilis | 0.125 (tentative) | 5 µg | 24 |
| Pseudomonas aeruginosa | 0.5 | 5 µg | 24 |
| Acinetobacter baumannii | 0.064 | 5 µg | 25 |
| Staphylococcus aureus | 0.125 | 5 µg | 26 |
| Enterococcus faecalis | 0.5 | 5 µg | 21 |
| Enterococcus faecium | 0.25 | 5 µg | 22 |
| Streptococcus pneumoniae | 0.125 | 5 µg | N/A* |
*A high correlation between MIC and zone diameter was not observed for S. pneumoniae.
Experimental Protocols
Broth Microdilution (BMD) Method for MIC Determination
This protocol is based on CLSI and EUCAST guidelines.
Materials:
-
This compound analytical powder
-
Appropriate solvent (e.g., sterile distilled water, with adjustments for pH if necessary)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 mg/L or 10 times the highest concentration to be tested.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.
-
Prepare Inoculum: From a pure culture, suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plates: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
Materials:
-
This compound analytical powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Multipoint inoculator (optional)
Procedure:
-
Prepare this compound Stock Solution: As described for the BMD method.
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the this compound stock solution. Add each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.
-
Prepare Inoculum: Standardize the bacterial suspension to a 0.5 McFarland standard.
-
Inoculate Plates: Spot a standardized volume of the inoculum onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: this compound's dual mechanism of action targeting DNA gyrase and topoisomerase IV.
Caption: Workflow for the Broth Microdilution (BMD) method.
References
- 1. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility test of this compound against resistant gram-negative bacilli isolated from Thai patients by disk diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sitafloxacin Stability: A Technical Guide for Researchers
Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals working with the fourth-generation fluoroquinolone, sitafloxacin, ensuring its stability and integrity in experimental settings is paramount for obtaining accurate and reproducible results. This technical guide provides a comprehensive overview of this compound's stability in different culture media, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in a laboratory setting?
A1: The main factors contributing to this compound degradation include exposure to light (photodegradation), non-optimal pH conditions, and prolonged incubation at physiological temperatures (37°C). This compound is particularly susceptible to photodegradation in neutral aqueous solutions.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain potency, this compound stock solutions should be stored protected from light. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is ideal. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in common culture media like RPMI 1640 and Mueller-Hinton Broth during experiments?
A3: While specific quantitative stability data for this compound in these media is not extensively published, fluoroquinolones as a class can exhibit degradation during typical incubation conditions (37°C). The complex components of culture media, including metal ions, can also influence stability. For long-duration experiments (over 24-48 hours), the potential for degradation should be considered, and replenishment of the antibiotic may be necessary to maintain the desired concentration.
Q4: Are there any visible signs of this compound degradation?
A4: While a slight yellowing of a this compound solution may suggest photodegradation, significant degradation can occur without any visible changes. Therefore, relying on visual cues alone is not sufficient. Adherence to proper storage and handling procedures is critical. If inconsistent experimental results are observed, analytical verification of the antibiotic's concentration and integrity is recommended.
Q5: What are the known degradation products of this compound?
A5: Photodegradation of this compound in aqueous solutions can lead to the formation of products primarily through a dechlorination step. Two identified photodegradation products are 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and 1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected antimicrobial activity in susceptibility testing. | This compound degradation in the prepared Mueller-Hinton broth plates or tubes. | Prepare fresh media with this compound for each experiment. Protect prepared media from light and use it promptly. Verify the concentration of this compound in your stock solution. |
| Variable results in cell-based assays (e.g., cytotoxicity, intracellular activity). | Degradation of this compound in the cell culture medium (e.g., RPMI 1640) during prolonged incubation. | For experiments lasting longer than 24-48 hours, consider replenishing the medium with fresh this compound. Protect culture plates from direct light exposure during incubation and handling. |
| Adsorption of this compound to plasticware. | Use low-protein-binding plates and pipette tips. | |
| Unexpected cellular responses or toxicity. | Formation of degradation products with different biological activities. | Minimize this compound's exposure to light to prevent the formation of photodegradation products. If photodegradation is suspected, prepare fresh solutions and repeat the experiment with light protection. |
| Precipitation of this compound in media. | Poor solubility at the working concentration or pH of the medium. | Ensure the final concentration of the solvent used for the stock solution is compatible with the culture medium and does not exceed recommended limits (typically <0.1% for DMSO). Check the pH of the final medium after the addition of the this compound stock solution. |
Quantitative Data on this compound Stability
While specific studies on this compound stability in RPMI 1640 and Mueller-Hinton broth are limited, the following tables provide an estimated stability profile based on the known characteristics of fluoroquinolones and general principles of antibiotic stability in culture media. Note: This data is intended as a guideline, and it is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Estimated Stability of this compound in RPMI 1640 Medium at 37°C
| Time (hours) | Estimated % Remaining (Protected from Light) | Estimated % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 24 | ~90-95% | ~70-80% |
| 48 | ~80-90% | ~50-60% |
| 72 | ~70-80% | <50% |
Table 2: Estimated Stability of this compound in Mueller-Hinton Broth at 37°C
| Time (hours) | Estimated % Remaining (Protected from Light) |
| 0 | 100% |
| 24 | ~95-98% |
| 48 | ~90-95% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Culture Medium using HPLC
Objective: To quantify the concentration of this compound in a culture medium over time under standard incubation conditions.
Materials:
-
This compound analytical standard
-
Culture medium (e.g., RPMI 1640 or Mueller-Hinton Broth)
-
Sterile, light-protected containers (e.g., amber tubes or foil-wrapped tubes)
-
Incubator (37°C, with 5% CO₂ for cell culture media)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (e.g., 30:70 v/v)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of this compound-Spiked Medium:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 N HCl or DMSO).
-
Spike the desired culture medium to a final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for the entire experiment.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile, light-protected containers.
-
Place the containers in an incubator set to the appropriate conditions (e.g., 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from one of the containers.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Store the samples at -20°C or -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve of this compound in the same culture medium.
-
Set the HPLC conditions (e.g., mobile phase, flow rate of 1.0 mL/min, detection wavelength of approximately 295 nm).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Key factors that can affect the stability of this compound.
References
Sitafloxacin Antimicrobial Susceptibility Testing: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Sitafloxacin. Adherence to standardized protocols is critical for accurate and reproducible antimicrobial susceptibility testing (AST).
Troubleshooting Guide for Inconsistent this compound MIC Results
This guide addresses common issues that can lead to variability in this compound MIC values.
Question: My this compound MIC values for a quality control (QC) strain are consistently out of the expected range. What should I do?
Answer:
When your QC strain MICs are out of range, it indicates a systemic issue with your testing procedure. Do not report any patient isolate results until the issue is resolved. Here’s a step-by-step troubleshooting process:
-
Verify the QC Strain:
-
Ensure you are using a recommended QC strain (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™).
-
Check the certificate of analysis for the correct passage number and expected MIC ranges.
-
Subculture the QC strain from a fresh stock culture. Do not use a culture that has been repeatedly subcultured.
-
-
Check Experimental Conditions:
-
Inoculum Preparation: The inoculum density is critical. Ensure it is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Incubation: Verify the incubator temperature is maintained at 35 ± 2°C and that the incubation time is within the recommended 16-20 hours for non-fastidious bacteria.
-
Media: Confirm you are using cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) from a reputable supplier. Check the expiration date and storage conditions.
-
-
Review this compound Preparation:
-
Verify the correct preparation and storage of the this compound stock solution.
-
Ensure the final concentrations in your dilution series are accurate.
-
Check the expiration date of the this compound powder.
-
-
Examine for Contamination:
-
Visually inspect your plates or broths for any signs of contamination.
-
Review your aseptic techniques during preparation.
-
A systematic approach to troubleshooting is outlined in the workflow diagram below.
Question: I observe trailing endpoints or skipped wells in my broth microdilution assay. What could be the cause?
Answer:
Trailing (or "fuzzies") is the observation of reduced but still visible growth over a range of concentrations, making the MIC endpoint difficult to determine. Skipped wells refer to a lack of growth at a lower concentration, with growth reappearing at a higher concentration.
-
Trailing Endpoints: This can be caused by:
-
Inoculum Heterogeneity: The presence of a resistant subpopulation within the inoculum. Ensure the bacterial suspension is well-mixed before inoculation.
-
Media Composition: The type of growth medium and its specific formulation can influence the activity of this compound.
-
Incorrect Reading: Ensure you are reading the MIC as the lowest concentration that completely inhibits visible growth.
-
-
Skipped Wells: This is often due to:
-
Pipetting Errors: Inaccurate pipetting during the preparation of the dilution series or inoculation.
-
Contamination: Contamination of a single well can lead to unexpected growth.
-
Drug Precipitation: Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. Ensure proper dissolution of this compound in the solvent before preparing dilutions.
-
Question: My MIC results for the same isolate vary between experiments. What factors contribute to this variability?
Answer:
Inter-assay variability can be frustrating. Here are some key factors to investigate:
-
Inoculum Size: Deviations from the standardized 0.5 McFarland inoculum size can significantly affect the MIC value.
-
Media Composition: Variations in cation (Ca²⁺ and Mg²⁺) concentrations in Mueller-Hinton Broth/Agar can impact the activity of fluoroquinolones. It is recommended to use cation-adjusted media.
-
Incubation Conditions: Fluctuations in incubation time and temperature can impact bacterial growth rates and affect the final MIC reading.
-
pH of Media: The pH of the media can influence the activity of this compound. Ensure the pH is within the recommended range.
Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control (QC) strains for this compound MIC assays?
A multilaboratory study has proposed the following QC limits for microdilution susceptibility tests. Regular testing of these strains is crucial for ensuring the accuracy and reproducibility of your results.
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Refer to the latest CLSI M100 document or manufacturer's certificate of analysis for current ranges. |
| Pseudomonas aeruginosa ATCC® 27853™ | Refer to the latest CLSI M100 document or manufacturer's certificate of analysis for current ranges. |
| Staphylococcus aureus ATCC® 29213™ | Refer to the latest CLSI M100 document or manufacturer's certificate of analysis for current ranges. |
| Enterococcus faecalis ATCC® 29212™ | Refer to the latest CLSI M100 document or manufacturer's certificate of analysis for current ranges. |
| Streptococcus pneumoniae ATCC® 49619™ | Refer to the latest CLSI M100 document or manufacturer's certificate of analysis for current ranges. |
Q2: Which factors can lead to variability in this compound MIC results?
Several factors can contribute to inconsistent this compound MIC results. These include:
-
Inoculum Size: The density of the bacterial suspension used for inoculation is critical.
-
Media Composition: The type of growth medium (e.g., Mueller-Hinton Broth/Agar) and its specific formulation, particularly cation concentration, can influence the activity of this compound.
-
Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth rates.
-
Quality Control (QC): Failure to use appropriate QC strains with known MIC ranges can mask systemic errors in the assay.
-
Resistant Subpopulations: The presence of a subpopulation of resistant bacteria within the inoculum can lead to trailing endpoints or isolated colonies, making the MIC difficult to determine.
Q3: What are the underlying resistance mechanisms that can affect this compound MICs?
Mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common mechanisms of fluoroquinolone resistance and can lead to increased MIC values. Additionally, increased expression of efflux pumps, which actively remove the drug from the bacterial cell, can also contribute to elevated MICs.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, with the addition of NaOH or HCl to aid dissolution if necessary, as specified by the manufacturer).
-
Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, read the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution MIC Assay Protocol
-
Preparation of Agar Plates with this compound:
-
Prepare molten and cooled (to 45-50°C) Mueller-Hinton Agar (MHA).
-
Perform two-fold serial dilutions of this compound and add them to the molten agar before pouring the plates.
-
Include a growth control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.
-
Signaling Pathways and Logical Relationships
The development of resistance to this compound involves a series of genetic and cellular events. The following diagram illustrates the key pathways leading to increased MIC values.
Technical Support Center: Investigating the Impact of Serum Proteins on Sitafloxacin In Vitro Activity
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro antimicrobial activity of Sitafloxacin. All experimental protocols and data are provided for research and informational purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a higher Minimum Inhibitory Concentration (MIC) for this compound when we supplemented our broth medium with human serum. Is this an expected result?
A1: Yes, it is plausible to observe an increase in the MIC of this compound in the presence of human serum. This compound is known to bind to serum proteins, with a binding rate of approximately 50%.[1][2] The prevailing hypothesis is that only the unbound, or "free," fraction of an antibiotic is microbiologically active. When this compound binds to serum proteins like albumin, it is sequestered and unavailable to exert its antibacterial effect on the target pathogen. This reduction in the effective concentration of the drug necessitates a higher total drug concentration to achieve the same level of inhibition, resulting in an elevated apparent MIC. Studies on other highly protein-bound antibiotics have demonstrated a significant increase in MICs when tested in the presence of serum.[3]
Q2: What is the primary human serum protein that binds to this compound?
A2: Research indicates that this compound primarily interacts with Human Serum Albumin (HSA).[4][5] Spectroscopic and molecular docking studies have shown that this binding is a static process, driven mainly by hydrophobic and electrostatic forces, and occurs at Sudlow's site I on the albumin molecule.[4][5] While other proteins like alpha-1-acid glycoprotein (AAG) can also bind to drugs, HSA is the most abundant protein in human plasma and is the principal binding protein for many acidic drugs.
Q3: Our MIC results in the presence of serum are inconsistent. What could be the cause?
A3: Inconsistent results when testing with serum can arise from several factors:
-
Variability in Serum Composition: The composition of serum can vary between lots and suppliers. The protein content, especially albumin levels, can differ, leading to batch-to-batch variability in drug binding. Using a single, pooled lot of serum for an entire experiment is recommended.
-
Heat Inactivation: The method of heat inactivation (typically 56°C for 30 minutes) can cause protein denaturation if not carefully controlled, potentially altering binding characteristics.
-
Precipitation: High concentrations of this compound or other components in the media might precipitate in the presence of serum proteins. Visually inspect your wells for any precipitation.
-
Inoculum Effect: The final bacterial concentration can influence the MIC. Ensure your inoculum is standardized precisely for every experiment.
-
Pipetting Errors: The viscosity of serum-supplemented media is higher than standard broth. Ensure accurate pipetting, possibly by using reverse pipetting techniques.
Q4: Does the binding of this compound to Human Serum Albumin (HSA) alter the protein's structure?
A4: Studies suggest that the interaction of this compound with HSA has a minimal impact on the secondary structure of the protein.[4][5] This indicates that the binding does not cause significant conformational changes in the albumin molecule.
Q5: How can I calculate the expected MIC in the presence of serum based on protein binding?
A5: While a precise prediction is complex, you can estimate the impact using the free-drug hypothesis. The active concentration is the unbound fraction of the drug. If this compound is 50% bound in a given serum concentration, its effective concentration is halved. Therefore, you might expect the MIC to roughly double. However, this is a simplification, and the actual observed MIC can be influenced by other factors in the complex biological matrix of serum.
Data on the Impact of Serum Proteins on Antibiotic Activity
Disclaimer: Direct quantitative data from published studies specifically detailing the fold-change in this compound MIC in the presence of serum proteins was not found. The following table provides illustrative data for other highly protein-bound antibiotics to demonstrate the expected trend. This data should not be considered representative of this compound but is included for educational purposes.
| Antibiotic | Protein Binding (%) | Test Organism | Fold Increase in MIC (in 50% Human Serum) | Reference |
| Ceftriaxone | >95% | Enterobacteriaceae | ≥4-fold in 45% of isolates | [3] |
| Cefoperazone | 90% | Enterobacteriaceae | >2-fold in 17% of isolates | [3] |
| Oritavancin | 85-90% | Enterococcus faecium | 2 to 8-fold (in 4% HSA) | [6] |
| Daptomycin | ~92% | Enterococcus faecalis | 8 to 16-fold (in 4% HSA) | [6] |
This table is for illustrative purposes only and does not represent data for this compound.
Experimental Protocols
Protocol: Determination of this compound MIC in the Presence of Human Serum
This protocol is adapted from standard broth microdilution methods for determining the MIC of antimicrobial agents.[1][7]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled, heat-inactivated human serum (sterile-filtered)
-
Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Media:
-
Prepare standard CAMHB as per the manufacturer's instructions.
-
Prepare serum-supplemented CAMHB. For a 50% serum medium, aseptically mix equal volumes of CAMHB and human serum. Note: The final serum concentration in the well will be 50% of this starting concentration after adding the bacterial inoculum.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer).
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in both standard CAMHB and the serum-supplemented CAMHB in separate polypropylene tubes to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the appropriate test medium (CAMHB or serum-supplemented CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plate:
-
Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (50 µL medium + 50 µL inoculum, no drug) and a sterility control well (100 µL medium only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for determining the impact of serum on this compound MIC.
Caption: Impact of serum protein binding on this compound's effective concentration.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]
- 3. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the interaction of broad-spectrum antimicrobial drug this compound with human serum albumin using spectroscopic methods, molecular docking, and molecular dynamics simulation [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Sitafloxacin-Induced Phototoxicity in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and conducting experiments to investigate and reduce Sitafloxacin-induced phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known phototoxic potential of this compound?
A1: this compound is a fluoroquinolone antibiotic associated with a mild degree of cutaneous phototoxicity, primarily dependent on ultraviolet A (UVA) radiation.[1] Experimental studies in Caucasian volunteers demonstrated a median phototoxic index (PI) of 1.45 after administration of 100 mg this compound twice daily.[1][2] In contrast, studies in Oriental subjects did not show clinically significant phototoxicity at similar dosages.[2] Animal studies using BALB/c mice have shown that this compound induces mild phototoxic inflammation in the skin at a dose of 40 mg/kg, which is significantly less severe than the effects observed with lomefloxacin or sparfloxacin.[3][4]
Q2: What is the underlying mechanism of this compound-induced phototoxicity?
A2: Like other fluoroquinolones, this compound-induced phototoxicity is primarily a photodynamic process. Upon exposure to UVA radiation, the this compound molecule absorbs photons and becomes photoactivated. This leads to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[5] These highly reactive molecules can cause direct cellular damage to lipids, proteins, and DNA, triggering an inflammatory cascade.[5] This process involves the activation of key signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which manifest as erythema, edema, and other symptoms of phototoxicity.
Q3: What are the potential strategies to reduce this compound-induced phototoxicity in my experiments?
A3: The primary strategies revolve around counteracting the initial generation of ROS and the subsequent inflammatory response. The co-administration of antioxidants is a promising approach. Antioxidants such as N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and Vitamin E (α-tocopherol) have shown efficacy in mitigating oxidative stress induced by other fluoroquinolones and UVA radiation.[6][7][8][9] Another approach could be the development of novel formulations or drug delivery systems that limit the cutaneous concentration of this compound upon systemic administration.
Troubleshooting Experimental Issues
Q4: I am observing high variability in the phototoxic response in my animal model. What could be the cause?
A4: High variability in in-vivo phototoxicity studies can arise from several factors:
-
Timing of Irradiation: The severity of phototoxicity is directly correlated with the drug concentration in the skin at the time of UVA exposure.[3][4] Ensure that the timing of irradiation post-drug administration is consistent and coincides with the peak plasma concentration of this compound.
-
UVA Dose and Wavelength: The phototoxic response is dependent on the dose and wavelength of UVA radiation.[1] Calibrate your UVA source regularly and ensure a consistent dose is delivered to all animals. The primary action spectrum for fluoroquinolone phototoxicity is in the UVA range (320-400 nm).
-
Animal Strain and Pigmentation: The pigmentation of the animal model can influence the penetration of UVA radiation. Albino strains like BALB/c are commonly used for their sensitivity.[3][4]
-
Method of Assessment: Subjective scoring of erythema and edema can introduce variability. Complement visual scoring with quantitative measurements like ear thickness using a digital caliper. Histopathological analysis of skin biopsies can provide a more objective measure of inflammation and tissue damage.
Q5: My in-vitro phototoxicity assay (e.g., 3T3 Neutral Red Uptake) is showing inconsistent results. How can I improve its reliability?
A5: For in-vitro assays, consider the following:
-
Solubility of this compound and Antioxidants: Ensure that this compound and any tested antioxidants are fully dissolved in the cell culture medium. Poor solubility can lead to inaccurate dosing and variable results.
-
UVA Source and Dosimetry: Use a validated and calibrated UVA source. The distance from the light source to the cell plate must be standardized to ensure uniform irradiation.[10]
-
Cell Density: Seed cells at a consistent density to ensure a uniform monolayer at the time of the experiment. Over-confluent or under-confluent cultures can respond differently to the phototoxic insult.
-
Controls: Always include appropriate controls: vehicle control (no drug, no UVA), drug-only control (no UVA), UVA-only control (no drug), and a known phototoxic agent as a positive control (e.g., chlorpromazine).[11]
Quantitative Data Summary
Table 1: Phototoxicity of this compound in Comparison to Other Fluoroquinolones
| Fluoroquinolone | Experimental Model | Dose | UVA Wavelength/Dose | Phototoxic Index (PI) / Observation | Reference |
| This compound | Caucasian Volunteers | 100 mg twice daily | 365 ± 30 nm | 1.45 (Median PI) | [2] |
| Sparfloxacin | Caucasian Volunteers | 200 mg daily | 365 ± 30 nm | 12.35 (Median PI) | [2] |
| Enoxacin | Caucasian Volunteers | 200 mg three times daily | 365 ± 30 nm | 3.94 (Median PI) | [2] |
| Levofloxacin | Caucasian Volunteers | 100 mg three times daily | 365 ± 30 nm | No phototoxicity detected | [2] |
| This compound | BALB/c Mice | 40 mg/kg (IV) | 4 h (21.6 J/cm²) | Mild phototoxic inflammation | [3][4] |
| Lomefloxacin | BALB/c Mice | 40 mg/kg (IV) | 4 h (21.6 J/cm²) | Very severe inflammation | [3][4] |
| Sparfloxacin | BALB/c Mice | 40 mg/kg (IV) | 4 h (21.6 J/cm²) | Very severe inflammation | [3][4] |
Table 2: Potential Efficacy of Antioxidants in Mitigating Fluoroquinolone-Related Oxidative Stress (Data from studies on other fluoroquinolones)
| Antioxidant | Experimental Model | Fluoroquinolone | Endpoint Measured | Observed Effect | Reference |
| Vitamin E | Human Fibroblasts | Ciprofloxacin | Cytotoxicity, Lipid Peroxidation | Significant protection against cytotoxicity, lowered lipid peroxidation | [7] |
| Vitamin C & E | E. coli | Ciprofloxacin | Antibacterial Activity (MIC) | Protected cells from ciprofloxacin-induced cytotoxicity | [6][12] |
| N-acetylcysteine | Human Fibroblasts | - (UVA/UVB/Visible light) | DNA Damage (Comet Assay) | Significantly reduced DNA damage | [8] |
| N-acetylcysteine | Mouse Melanocytes | - (UV radiation) | Intracellular Peroxide, 8-oxoguanine | Protected against oxidative sequelae | [9] |
Experimental Protocols
Protocol 1: In-Vivo Assessment of Antioxidant Efficacy in a Mouse Model of this compound Phototoxicity
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (Saline) + No UVA
-
Group 2: Vehicle Control (Saline) + UVA
-
Group 3: this compound (40 mg/kg, IV) + No UVA
-
Group 4: this compound (40 mg/kg, IV) + UVA
-
Group 5: Antioxidant (e.g., N-acetylcysteine, 150 mg/kg, IP) + this compound (40 mg/kg, IV) + UVA
-
Group 6: Antioxidant alone + UVA
-
-
Drug Administration:
-
UVA Irradiation:
-
Assessment of Phototoxicity:
-
Macroscopic Evaluation: Measure the thickness of both ears using a digital caliper at 0, 4, 24, 48, and 72 hours post-irradiation. Score erythema and edema on a scale of 0-4.
-
Histopathological Analysis: At 72 hours, euthanize the animals and collect ear tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for edema, neutrophil infiltration, and epidermal necrosis.[13]
-
Biochemical Analysis: Homogenize a portion of the ear tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA and markers of oxidative stress (e.g., malondialdehyde).
-
Protocol 2: In-Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay with Antioxidant Co-incubation
-
Cell Culture: Culture BALB/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to form a semi-confluent monolayer.[14]
-
Treatment:
-
Prepare serial dilutions of this compound in Hanks' Balanced Salt Solution (HBSS).
-
Prepare a working solution of the antioxidant (e.g., N-acetylcysteine at various concentrations) in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of the this compound and/or antioxidant solutions to the respective wells. For the co-incubation group, add the antioxidant solution 1 hour prior to adding the this compound solution.
-
Incubate for 1 hour at 37°C.
-
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²), keeping the other plate in the dark as a control.[11]
-
-
Post-Irradiation Incubation:
-
Remove the treatment solutions and replace with fresh culture medium.
-
Incubate both plates for 24 hours.
-
-
Neutral Red Uptake Assay:
-
Data Analysis:
-
Calculate the IC₅₀ values (concentration causing 50% inhibition of cell viability) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.
-
Determine the Photo-Irritation Factor (PIF) = IC₅₀ (-UVA) / IC₅₀ (+UVA). A PIF > 5 suggests a probable phototoxic potential.
-
Compare the PIF values in the presence and absence of the antioxidant to quantify its protective effect.
-
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A randomized controlled trial (volunteer study) of this compound, enoxacin, levofloxacin and sparfloxacin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible relationship between phototoxicity and photodegradation of this compound, a quinolone antibacterial agent, in the auricular skin of albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ciprofloxacin-induced antibacterial activity is reversed by vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. univmed.org [univmed.org]
- 8. N-acetyl-L-cysteine prevents DNA damage induced by UVA, UVB and visible radiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of ultraviolet-induced melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Photoreactivity and Phototoxicity of Natural Polyphenol Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iivs.org [iivs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Investigating Low-Level Sitafloxacin Resistance
Welcome to the technical support center for researchers investigating the mechanisms of low-level sitafloxacin resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of low-level this compound resistance?
A1: Low-level resistance to this compound, and fluoroquinolones in general, is primarily initiated by two main mechanisms:
-
Target Gene Mutations: Single point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common cause.[1][2] In Gram-negative bacteria, gyrA mutations often appear first, while in Gram-positive bacteria, parC mutations can be the initial step.[1][3]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can confer low-level resistance.[2][3] These genes protect the target enzymes from the action of quinolones. This mechanism can also facilitate the selection of higher-level resistance mutations.[3]
-
Efflux Pump Overexpression: Increased activity of native multidrug efflux pumps can reduce the intracellular concentration of this compound, leading to a modest increase in the Minimum Inhibitory Concentration (MIC).[2]
Q2: My wild-type strain shows a slightly elevated this compound MIC. What could be the cause?
A2: An unexpected, modest increase in the this compound MIC for a supposed wild-type strain could be due to several factors:
-
Inoculum Effect: A bacterial inoculum that is too dense can lead to falsely elevated MIC values. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.[4]
-
Media Composition: The type of broth (e.g., Mueller-Hinton) and its cation concentration can influence the activity of fluoroquinolones. Use standardized, recommended media for susceptibility testing.
-
Spontaneous Mutation: It's possible a spontaneous mutation occurred in your culture. Re-streak the strain from a frozen stock to obtain a single colony and repeat the MIC determination.
-
Plasmid Acquisition: The strain may have acquired a plasmid conferring low-level resistance. Consider screening for common plasmid-mediated resistance genes like qnr.[2][3]
Q3: A single mutation in gyrA only increased the this compound MIC by 4-fold, whereas it increased the ciprofloxacin MIC by 16-fold. Is this expected?
A3: Yes, this is an expected finding. This compound is known for its potent activity and balanced inhibition of both DNA gyrase and topoisomerase IV.[1] Consequently, a single point mutation in gyrA often results in a smaller increase in the MIC for this compound compared to other fluoroquinolones like ciprofloxacin or moxifloxacin.[1] High-level resistance to this compound typically requires the accumulation of multiple mutations in both gyrA and parC.[5]
Q4: Do efflux pumps play a significant role in this compound resistance?
A4: The role of efflux pumps in this compound resistance can be species-dependent. While overexpression of efflux pumps is a known mechanism for fluoroquinolone resistance, some studies suggest this compound may be less affected by certain pumps compared to other quinolones. For example, in S. pneumoniae, inhibiting potential efflux pumps did not significantly change the intracellular concentration or MIC of this compound.[1] However, in other organisms like P. aeruginosa, efflux systems are a major contributor to resistance against a broad range of antibiotics, including fluoroquinolones.[6] Therefore, investigating efflux activity is a worthwhile step in characterizing resistance.
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
Problem: You are observing significant variability in this compound MIC values between experimental repeats.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution for the final inoculum (approx. 5 x 10^5 CFU/mL). | Consistent starting bacterial concentration, leading to reproducible MICs. |
| Media & Reagent Issues | Prepare fresh Mueller-Hinton Broth (MHB) for each experiment. Ensure this compound stock solutions are stored correctly (protected from light, appropriate temperature) and are not expired. | Removal of variability from degraded media or antibiotic. |
| Incubation Conditions | Incubate microtiter plates at a consistent 35-37°C for a standardized duration (e.g., 16-20 hours). Stacking plates can cause uneven heating. | Uniform bacterial growth, allowing for clear determination of the MIC endpoint. |
| Contamination | Visually inspect the inoculum and the wells of the microtiter plate for signs of contamination. Perform a purity plate from the inoculum. | A pure culture ensures that the observed MIC is for the test organism only. |
Guide 2: Investigating a Low-Level Resistant Isolate
Problem: You have confirmed an isolate has a stable, low-level increase in this compound MIC (e.g., 4- to 8-fold higher than the wild-type). This guide outlines the next steps to determine the mechanism.
Caption: Workflow for characterizing a low-level this compound resistant isolate.
Data Presentation: this compound Resistance Data
Table 1: this compound MICs for E. coli with Defined Mutations
This table summarizes the impact of specific mutations in gyrA and parC on the MIC of this compound and ciprofloxacin in E. coli.
| Strain Genotype | Amino Acid Change(s) | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild Type | None | 0.015 | 0.015 |
| Mutant 1 | GyrA: S83L | 0.06 | 0.25 |
| Mutant 2 | GyrA: D87G | 0.03 | 0.06 |
| Mutant 3 | ParC: S80I | 0.015 | 0.03 |
| Mutant 4 | GyrA: S83L + D87G | 0.06 | 0.5 |
| Mutant 5 | GyrA: S83L + ParC: S80I | 0.25 | 4 |
| Mutant 6 | GyrA: S83L, D87G + ParC: S80I | 0.5 | >32 |
Data compiled for illustrative purposes based on findings from multiple studies.[5][7][8]
Table 2: Epidemiological Cut-Off Values (ECOFFs) for this compound
ECOFFs separate wild-type bacterial populations from those with acquired resistance mechanisms.
| Bacterial Species | This compound MIC ECOFF (µg/mL) |
| Escherichia coli | 0.032 |
| Klebsiella pneumoniae | 0.064 |
| Pseudomonas aeruginosa | 0.5 |
| Acinetobacter baumannii | 0.064 |
| Staphylococcus aureus | 0.125 |
| Streptococcus pneumoniae | 0.125 |
Source: Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates.[9]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[10][11]
Materials:
-
96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder and appropriate solvent (e.g., 0.1 N NaOH)
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL). Make serial two-fold dilutions in CAMHB to create working solutions at 2x the final desired concentrations.
-
Plate Preparation: Add 50 µL of each 2x this compound dilution to the wells of a 96-well plate. This will typically cover a range from 64 µg/mL to 0.008 µg/mL. Add 50 µL of CAMHB without antibiotic to a "growth control" well and 100 µL to a "sterility control" well.
-
Inoculum Preparation: a. Pick 3-5 colonies of the test organism from an overnight agar plate and suspend in saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should be turbid, and the sterility control well should be clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
This protocol provides a general framework for identifying mutations in the primary targets of this compound.[5][7]
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers flanking the QRDRs of gyrA and parC for your species of interest
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the bacterial isolate according to the kit manufacturer's instructions.
-
PCR Amplification: a. Set up a PCR reaction containing: 1 µL of genomic DNA template, 1 µL each of forward and reverse primers (10 µM), 12.5 µL of 2x PCR master mix, and nuclease-free water to a final volume of 25 µL. b. Run the PCR in a thermocycler with an optimized program (a typical program includes an initial denaturation at 95°C, 30-35 cycles of denaturation/annealing/extension, and a final extension at 72°C).
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm that a single band of the expected size has been amplified.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Analysis: a. Assemble the forward and reverse sequence reads to obtain a consensus sequence. b. Align the consensus sequence with the wild-type reference sequence for gyrA or parC from a susceptible strain (e.g., from NCBI). c. Identify any nucleotide differences and translate them to determine if they result in amino acid substitutions within the QRDR.
Protocol 3: Ethidium Bromide-Agar Cartwheel Assay for Efflux Activity
This is a simple, agar-based method to screen for over-expressed efflux pumps.[12][13] It relies on the principle that bacteria with active efflux will pump out the fluorescent dye ethidium bromide (EtBr), showing less fluorescence than strains with inhibited or baseline-level efflux.
Materials:
-
Trypticase Soy Agar (TSA) or other suitable agar
-
Ethidium Bromide (EtBr) stock solution
-
Petri dishes
-
Bacterial isolates and a known susceptible control strain
-
Efflux Pump Inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN) (optional, for confirmation)
Procedure:
-
Prepare EtBr-Agar Plates: Prepare TSA and autoclave. Cool to ~50°C, then add EtBr to final concentrations ranging from 0.0 to 2.5 mg/L. Pour the plates and allow them to solidify. Protect plates from light.
-
Prepare Inhibitor Plates (Optional): Prepare an additional set of EtBr-agar plates that also contain a sub-inhibitory concentration of an EPI like PAβN.
-
Inoculum: Prepare a 0.5 McFarland standard suspension of each isolate to be tested.
-
Plating: Using a sterile swab, streak the bacterial isolates from the center of the plate to the edge, like spokes on a wheel. Each plate can accommodate several strains.
-
Incubation: Incubate the plates for 16 hours at 37°C, protected from light.
-
Evaluation: a. After incubation, view the plates under a UV transilluminator. b. Compare the fluorescence of the test isolates to the susceptible control. c. Interpretation: Strains with over-expressed efflux pumps will show significantly less fluorescence at a given EtBr concentration compared to the control. The presence of an EPI should restore fluorescence, confirming the role of an active efflux pump.
Caption: Diagram of the Ethidium Bromide-Agar Efflux Assay.
References
- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 13. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
How to prevent the emergence of Sitafloxacin resistance in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the emergence of Sitafloxacin resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does resistance typically develop in vitro?
A1: this compound, like other fluoroquinolones, primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. This compound stabilizes the complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death.[1][2] A key feature of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to contribute to a lower likelihood of resistance development compared to other fluoroquinolones.[2]
In vitro, resistance to this compound and other fluoroquinolones can emerge through two main pathways:
-
Target Gene Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of this compound for its targets.[2][3] However, this compound has shown to be less affected by common mutations in gyrA and parC compared to other fluoroquinolones.[4][5]
-
Increased Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets. Overexpression of genes encoding these pumps, such as those from the Resistance-Nodulation-Division (RND) family, is a common mechanism of resistance.[6][7][8]
Q2: How can I minimize the risk of selecting for this compound-resistant mutants during my experiments?
A2: To minimize the selection of resistant mutants in vitro, consider the following strategies:
-
Maintain Appropriate Concentrations: Whenever possible, use this compound at concentrations above the Mutant Prevention Concentration (MPC). The MPC is the lowest concentration of an antibiotic that prevents the growth of any resistant mutants from a large bacterial population (>10^10 CFU).[9] The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur.[9][10] this compound has been reported to have a lower MPC against some bacteria, like S. pneumoniae, compared to other fluoroquinolones, suggesting a narrower selection window.[2]
-
Combination Therapy: Use this compound in combination with another antibiotic that has a different mechanism of action. This makes it statistically much less likely for a bacterium to spontaneously develop resistance to both drugs simultaneously.[11]
-
Limit Exposure Duration: Prolonged exposure to sub-lethal concentrations of an antibiotic can facilitate the selection of resistant strains.[10] Design your experiments to use the shortest effective exposure time.
-
Use High-Density Inocula Cautiously: High bacterial densities increase the probability that a pre-existing resistant mutant is present in the population.
Q3: What are some effective drug combinations with this compound to prevent resistance?
A3: Synergistic combinations can enhance efficacy and suppress the emergence of resistance. In vitro studies have shown promising synergistic or additive effects of this compound with the following agents against various pathogens:
-
Against Extensively Drug-Resistant (XDR) Acinetobacter baumannii : Combinations with rifampin, sulbactam, and tigecycline have demonstrated synergistic effects.[11][12]
-
Against Mycoplasma genitalium : Combination therapy with doxycycline has been effective in treating highly resistant strains.[13][14]
The choice of combination partner will depend on the bacterial species and its known resistance profile. A checkerboard assay is the standard in vitro method to determine synergy.
Q4: Can efflux pump inhibitors (EPIs) be used to prevent this compound resistance?
A4: Yes, using an efflux pump inhibitor (EPI) is a viable strategy. Efflux is a significant mechanism for fluoroquinolone resistance.[8][15] EPIs are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy.[6] While specific EPIs for this compound are not widely commercially available as routine lab reagents, compounds like reserpine and phenylalanine-arginyl β-naphthylamide (PAβN) have been used experimentally to inhibit efflux pumps and suppress the emergence of high-level fluoroquinolone resistance in bacteria like S. aureus and P. aeruginosa.[6] When investigating this compound resistance, including an EPI in your experimental setup can help determine the contribution of efflux mechanisms.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Gradual increase in this compound MIC over serial passages. | Selection of low-level resistance, potentially due to efflux pump overexpression or initial target mutations. | 1. Sequence the QRDRs of gyrA, gyrB, parC, and parE to check for mutations.2. Perform an efflux pump activity assay (e.g., using ethidium bromide) with and without an EPI to assess the role of efflux.[16]3. Consider using this compound in combination with a synergistic partner in subsequent experiments. |
| Sudden emergence of high-level resistance. | A single-step mutation conferring high resistance, or acquisition of a resistance-conferring plasmid. | 1. Determine the frequency of spontaneous mutant selection on agar plates with varying concentrations of this compound.[17]2. Sequence the QRDRs of the resistant isolates.3. If available, perform plasmid analysis. |
| Inconsistent MIC results for this compound. | Technical variability in the assay (e.g., inoculum size, media composition, incubation conditions). | 1. Strictly adhere to standardized protocols (e.g., CLSI guidelines).[4][7]2. Ensure the starting inoculum is standardized to a 0.5 McFarland standard.3. Use fresh, quality-controlled reagents and media.4. Include a quality control strain with a known this compound MIC in every assay. |
| No synergistic effect observed in a checkerboard assay. | The combination of drugs is indifferent or antagonistic for the tested organism; incorrect concentration range tested. | 1. Choose a combination partner with a different mechanism of action.2. Ensure the concentration ranges tested for both drugs bracket their individual MICs.3. Verify the results with a time-kill curve analysis. |
Data Summary
Table 1: In Vitro Activity of this compound Against Selected Drug-Resistant Bacteria
| Organism | Resistance Profile | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Source |
| Mycobacterium tuberculosis | Multidrug-resistant (MDR) | 0.125 | 0.25 | [18] |
| Mycobacterium tuberculosis | Pre-Extensively Drug-Resistant (pre-XDR) | 0.25 | 0.5 | [18] |
| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR) | 0.25 | 0.5 | [18] |
| Neisseria gonorrhoeae | Ciprofloxacin-Resistant | 0.125 | 0.5 | [3] |
Table 2: Example of Checkerboard Assay Results for this compound Combinations Against XDR Acinetobacter baumannii
| Combination | Interaction Interpretation |
| This compound + Rifampin | Synergistic |
| This compound + Sulbactam | Synergistic |
| This compound + Tigecycline | Synergistic |
| This compound + Colistin | Indifference |
| (Source: Data adapted from[11][12]) |
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for in vitro this compound resistance studies.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
(Based on CLSI guidelines[4][7])
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture in log-phase growth.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for dilution.
-
Incubator (35°C ± 2°C).
-
Multichannel pipette.
Procedure:
-
Prepare this compound Dilutions: a. In a separate plate or in tubes, prepare serial two-fold dilutions of this compound in CAMHB at twice the final desired concentrations.
-
Prepare Inoculum: a. Pick several colonies of the test organism and suspend in saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate Plate: a. Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. b. Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL. c. Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Checkerboard Assay for Synergy Testing
(Based on established protocols[1][3][12])
Objective: To assess the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a second antimicrobial agent.
Procedure:
-
Plate Setup: a. Use a 96-well microtiter plate. b. Prepare serial two-fold dilutions of this compound (Drug A) horizontally across the columns (e.g., columns 1-10). c. Prepare serial two-fold dilutions of the second agent (Drug B) vertically down the rows (e.g., rows A-G). d. Column 11 should contain dilutions of Drug B only, and Row H should contain dilutions of Drug A only. Well H11 will be the drug-free growth control.
-
Inoculation: a. Inoculate all wells with a standardized bacterial suspension to a final concentration of ~5 x 105 CFU/mL, as described in the MIC protocol.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
- FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FICA + FICB c. Interpret the FICI:
- ≤ 0.5: Synergy
- > 0.5 to 4.0: Additive or Indifference
- > 4.0: Antagonism
Selection of Resistant Mutants and Determination of Mutation Frequency
Objective: To isolate spontaneous this compound-resistant mutants and calculate the frequency at which they arise.
Materials:
-
High-density bacterial culture (e.g., overnight culture, >1010 CFU/mL).
-
Agar plates (e.g., Mueller-Hinton Agar) containing various concentrations of this compound (e.g., 2x, 4x, 8x MIC).
-
Agar plates without antibiotic.
-
Sterile saline for dilutions.
-
Spreader and pipettes.
Procedure:
-
Prepare Inoculum: a. Grow a large volume of the test organism in broth overnight to reach a high cell density. b. Concentrate the cells by centrifugation and resuspend in a small volume of saline.
-
Determine Total Viable Count: a. Prepare serial dilutions of the concentrated culture and plate on antibiotic-free agar to determine the total number of viable CFUs in the original inoculum.
-
Selection Plating: a. Plate a large volume (e.g., 100-200 µL) of the concentrated, undiluted culture onto the agar plates containing different multiples of the this compound MIC.
-
Incubation: a. Incubate all plates at 35°C ± 2°C for 24-48 hours, or until colonies appear.
-
Calculate Mutation Frequency: a. Count the number of colonies that grow on the this compound-containing plates. b. The frequency of mutation is calculated as the number of resistant colonies divided by the total viable count.
-
Example: If 5 colonies grow on the 4x MIC plate and the total inoculum was 2 x 1010 CFU, the mutation frequency is 5 / (2 x 1010) = 2.5 x 10-10.
-
-
Confirm Resistance: a. Pick colonies from the antibiotic plates and re-streak them onto a fresh antibiotic-containing plate to confirm their resistance. b. Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. page-meeting.org [page-meeting.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. benchchem.com [benchchem.com]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 17. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Sitafloxacin Concentration for Different Bacterial Growth Phases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the nuances of using Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, against bacteria in various growth phases. Understanding how to adjust experimental parameters based on the metabolic state of the target bacteria is crucial for obtaining accurate and reproducible results in research and drug development settings.
Frequently Asked Questions (FAQs)
Q1: Does the growth phase of bacteria affect the efficacy of this compound?
A1: Yes, the physiological state of bacteria, which varies significantly across different growth phases (lag, exponential, and stationary), can influence the efficacy of this compound.[1] Actively dividing bacteria in the exponential (log) phase are generally the most susceptible to antibiotics that target DNA replication, like this compound.[1] Bacteria in the lag phase are adapting to their new environment and may exhibit altered susceptibility. Stationary phase bacteria, including persister cells, have reduced metabolic activity and are notoriously more tolerant to antibiotics.[1][2]
Q2: How does this compound's activity against persister cells compare to other antibiotics?
A2: this compound has demonstrated potent activity against persister cells, which are a subpopulation of dormant, antibiotic-tolerant cells often found in stationary phase cultures and biofilms.[2] Studies have shown that this compound can effectively kill persisters of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[2] For instance, it has been reported to cause a significant reduction in surviving bacteria within S. aureus biofilms, being 100-fold more effective than gentamicin.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound, like other fluoroquinolones, primarily acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death.[3] this compound has shown a balanced inhibition of both enzymes.[2]
Q4: Are there established MIC breakpoints for this compound for different growth phases?
A4: While extensive data exists for standard Minimum Inhibitory Concentration (MIC) testing performed with bacteria in the exponential growth phase, specific MIC breakpoints for lag and stationary phase bacteria are not as well-defined in standard protocols. It is generally observed that the MIC is lowest for exponentially growing bacteria and may be significantly higher for stationary phase or persister cells. Researchers often need to determine these values empirically for their specific experimental conditions.
Troubleshooting Guides
Issue: Inconsistent MIC values for this compound.
-
Possible Cause: The growth phase of the bacterial inoculum was not standardized.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Always prepare the bacterial inoculum from a fresh overnight culture to ensure the majority of cells are in the late lag or early exponential phase.
-
Verify Growth Phase: Before performing the MIC assay, verify the growth phase of your culture by measuring the optical density (OD) over time and plotting a growth curve.
-
Consistent Incubation Times: Use consistent incubation times for your overnight cultures to minimize variability in the physiological state of the bacteria.
-
Issue: this compound appears less effective against older bacterial cultures.
-
Possible Cause: The older cultures are likely in the stationary phase, containing a higher proportion of persister cells which are less susceptible to antibiotics.
-
Troubleshooting Steps:
-
Test Against Stationary Phase Cells: Design experiments specifically to evaluate the efficacy of this compound against stationary phase bacteria. This may involve using higher concentrations of the antibiotic or longer exposure times.
-
Time-Kill Curve Analysis: Perform time-kill kinetic assays on stationary phase cultures to understand the dynamics of bacterial killing over an extended period.
-
Consider Combination Therapy: For recalcitrant stationary phase or biofilm-associated bacteria, consider investigating the synergistic effects of this compound with other classes of antibiotics.[2][5]
-
Experimental Protocols
Protocol 1: Determination of this compound MIC for Different Bacterial Growth Phases
This protocol outlines the methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain in the lag, exponential, and stationary phases.
Materials:
-
This compound powder
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of Bacterial Cultures for Different Growth Phases:
-
Exponential Phase (Standard Method): Inoculate a fresh colony into broth and grow overnight. Dilute the overnight culture in fresh broth and incubate until it reaches the mid-exponential phase (typically an OD600 of 0.4-0.6).
-
Stationary Phase: Inoculate a fresh colony into broth and grow for 24-48 hours without subculturing to ensure the culture has entered the stationary phase.
-
Lag Phase: Inoculate a fresh colony from an agar plate into a fresh liquid medium. The bacteria will be in the lag phase during the initial period of this new culture. The duration of the lag phase should be determined empirically by monitoring the OD600 of the culture at regular intervals.
-
-
MIC Assay (Broth Microdilution):
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using the appropriate growth medium.
-
Adjust the bacterial suspension from each growth phase to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]
-
Protocol 2: Time-Kill Kinetic Assay for this compound
This assay evaluates the bactericidal activity of this compound over time against bacteria in different growth phases.
Materials:
-
This compound solution at desired concentrations (e.g., 1x, 4x, 10x MIC)
-
Bacterial cultures in lag, exponential, and stationary phases (prepared as in Protocol 1)
-
Sterile broth
-
Sterile saline or PBS
-
Agar plates for colony counting
Methodology:
-
Preparation:
-
Prepare flasks containing fresh broth with the desired concentrations of this compound. Also, prepare a control flask with no antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture from the respective growth phase to a starting density of approximately 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL against time for each this compound concentration and growth phase. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, outcomes for this compound activity against a Gram-negative bacterium like Pseudomonas aeruginosa based on the principles discussed. Actual values must be determined experimentally.
Table 1: Expected MIC of this compound (µg/mL) in Different Growth Phases
| Growth Phase | Expected MIC Range (µg/mL) | Rationale |
| Lag Phase | 0.125 - 0.5 | Bacteria are adapting, with variable metabolic activity. |
| Exponential Phase | 0.03 - 0.125 | High metabolic and replicative activity, making them highly susceptible. |
| Stationary Phase | 1 - 8 | Reduced metabolic activity and presence of persister cells lead to increased tolerance. |
Table 2: Expected Bactericidal Activity of this compound (at 4x MIC) in Time-Kill Assay
| Growth Phase | Expected Log10 Reduction in CFU/mL at 24h | Rationale |
| Lag Phase | 2 - 3 | Moderate killing as cells begin to enter the exponential phase. |
| Exponential Phase | > 3 (Bactericidal) | Rapid killing of actively dividing cells. |
| Stationary Phase | < 2 (Bacteriostatic or slow killing) | Slower killing due to reduced metabolic activity and persister cells. |
Visualizations
Caption: Workflow for MIC determination of this compound across different bacterial growth phases.
Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]
- 4. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Effect of pH on the antibacterial activity of Sitafloxacin
This guide provides troubleshooting advice and frequently asked questions for researchers investigating the antibacterial properties of sitafloxacin, with a specific focus on the potential influence of environmental pH.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the antibacterial activity of fluoroquinolones?
A1: As a general rule, the antibacterial activity of many fluoroquinolone antibiotics is pH-dependent. Acidic (low pH) conditions have been shown to significantly decrease the potency of several fluoroquinolones, such as ciprofloxacin and moxifloxacin.[1][2] This reduction in activity is often observed as an increase in the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.[1][3] For instance, studies have reported that the acidification of urine can lead to a major impairment of the antimicrobial activity of these drugs.[1][2]
Q2: What is the known effect of pH on the antibacterial activity of this compound specifically?
A2: Currently, there is a lack of specific published data detailing the effect of pH on the antibacterial activity of this compound. While it is a member of the fluoroquinolone class, it has been noted in scientific literature that whether this compound has reduced efficacy at low pH has not been determined to date.[4][5] Researchers should not assume it follows the exact same pattern as other fluoroquinolones without experimental verification.
Q3: What is the proposed mechanism behind the pH-dependent activity of fluoroquinolones?
A3: The most probable mechanism for reduced fluoroquinolone activity at acidic pH is a decrease in the drug's uptake into the bacterial cell.[1][2] The charge of the functional groups on the fluoroquinolone molecule can change with pH.[4][5] For many zwitterionic fluoroquinolones, a lower pH can lead to protonation of an amine group, altering the molecule's overall charge and potentially hindering its ability to pass through the bacterial cell wall and membrane to reach its intracellular targets, DNA gyrase and topoisomerase IV.[4][6]
Q4: If I am seeing variable results in my this compound experiments, could pH be a factor?
A4: Yes. If your experimental setup involves different media, buffers, or biological fluids (like urine) that are not pH-controlled, variations in pH could be a significant source of inconsistent results. It is crucial to measure and standardize the pH of your growth media for all experiments to ensure reproducibility.
Troubleshooting and Experimental Guides
Issue: High variability in this compound MIC values between experiments.
Troubleshooting Protocol:
-
Standardize Media pH: Prepare your primary growth medium (e.g., Mueller-Hinton Broth) and verify its pH. Adjust all batches of media to a consistent pH value (e.g., 7.2-7.4) before sterilization, as autoclaving can sometimes alter pH.
-
Buffer the Medium: If you suspect bacterial metabolism is altering the pH of the medium during the experiment, consider using a biologically compatible buffer (e.g., HEPES, MOPS) to maintain a stable pH throughout the incubation period.
-
Control for Inoculum Effects: Ensure you are using a standardized inoculum size as per CLSI or EUCAST guidelines. A very high bacterial load can sometimes lead to pH changes in the local microenvironment.
Hypothetical Data on pH Effect
While specific data for this compound is unavailable, the table below illustrates the expected trend for a typical fluoroquinolone whose activity decreases at acidic pH. This is for illustrative purposes only and must be experimentally verified for this compound.
| pH of Medium | MIC of Fluoroquinolone against E. coli ATCC 25922 (µg/mL) | Fold Change in MIC (from pH 7.4) |
| 5.5 | 0.5 | 16-fold increase |
| 6.5 | 0.125 | 4-fold increase |
| 7.4 | 0.03 | Baseline |
| 8.0 | 0.03 | No significant change |
Experimental Protocols
Protocol: Determining the Effect of pH on this compound MIC
This protocol outlines how to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at different pH values.
Materials:
-
This compound powder
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
Spectrophotometer
-
Incubator
Methodology:
-
Media Preparation:
-
Prepare a single batch of CAMHB.
-
Divide the broth into separate sterile containers, one for each pH value to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Add a suitable buffer to each container to a final concentration of 50 mM.
-
Adjust the pH of each broth using sterile HCl or NaOH. Confirm the final pH with a calibrated pH meter after the solution has cooled to room temperature.
-
Filter-sterilize each pH-adjusted broth.
-
-
This compound Stock Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
-
Bacterial Inoculum Preparation:
-
Culture the target bacteria overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension into the pH 7.4 CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Microtiter Plate Setup:
-
For each pH-adjusted medium, perform serial two-fold dilutions of this compound across the wells of a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no drug) and a negative control (broth only) for each pH condition.
-
-
Incubation & Reading:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for Determining pH Effect on this compound MIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH and human urine on the antibacterial activity of ciprofloxacin, norfloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of In Vitro Activity: Sitafloxacin Versus Levofloxacin Against Streptococcus pneumoniae
For Immediate Release
In the landscape of antimicrobial resistance, the comparative efficacy of fluoroquinolones against key respiratory pathogens such as Streptococcus pneumoniae is of paramount interest to the scientific and medical communities. This guide provides a detailed comparison of the in vitro activity of sitafloxacin and levofloxacin against S. pneumoniae, supported by experimental data from multiple studies. The findings consistently demonstrate this compound's potent activity, particularly against strains with reduced susceptibility to other fluoroquinolones.
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the activity of different antibiotics against a population of bacteria.
The following table summarizes the MIC50 and MIC90 values for this compound and levofloxacin against various phenotypes of Streptococcus pneumoniae, including penicillin-susceptible, penicillin-resistant, and levofloxacin-resistant strains.
| Antibiotic | S. pneumoniae Phenotype | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| This compound | Overall | Not Specified | 0.125 | 0.125 | [1] |
| Levofloxacin | Penicillin-Susceptible | 320 | 1 | Not Specified | [2] |
| Levofloxacin | Penicillin-Intermediate | 30 | Not Specified | >32 | [2] |
| This compound | Levofloxacin-Resistant (MIC ≥ 4 µg/mL) | 18 | Not Specified | 0.25 (MIC80) | [3] |
Notably, this compound has demonstrated potent in vitro activity against clinical isolates of S. pneumoniae that are resistant to levofloxacin. For isolates with levofloxacin MICs ranging from 4 to 32 mg/L, the this compound MICs ranged from 0.016 to 0.5 mg/L[3]. Furthermore, this compound was found to be the most active agent against S. pneumoniae when compared to six other fluoroquinolones, with MIC90s ranging from 0.03 to 0.12 μg/ml for both penicillin-susceptible and penicillin-resistant isolates.
Experimental Protocols
The determination of in vitro activity of antimicrobial agents against Streptococcus pneumoniae is typically performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5][6]
-
Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antimicrobial agents (this compound and levofloxacin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.
-
Inoculum Preparation: S. pneumoniae isolates are grown on a suitable agar medium (e.g., blood agar) for 18-24 hours. Colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C in an atmosphere of 5% CO₂ for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.[7][8]
-
Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar supplemented with 5% sheep blood. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot. The plates are incubated at 35°C in a CO₂-enriched atmosphere for 20-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one or two colonies.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining and comparing the in vitro activity of this compound and levofloxacin against Streptococcus pneumoniae.
Caption: Workflow for in vitro susceptibility testing.
Signaling Pathways and Resistance Mechanisms
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Resistance to fluoroquinolones in Streptococcus pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. This compound's high potency is attributed to its balanced and potent inhibition of both enzymes, which may require multiple mutations to confer high-level resistance.
The diagram below illustrates the mechanism of action of fluoroquinolones and the primary resistance mechanism in S. pneumoniae.
Caption: Fluoroquinolone action and resistance.
References
- 1. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of interpretive criteria and quality control limits for broth microdilution and disk diffusion antimicrobial susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial susceptibility of invasive Streptococcus pneumoniae in Italy by agar dilution method and E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Validating the efficacy of Sitafloxacin against fluoroquinolone-resistant bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge. Fluoroquinolones, a class of broad-spectrum antibiotics, have been a cornerstone in treating various bacterial infections. However, their extensive use has led to the emergence of resistant strains, necessitating the development of novel agents with improved efficacy. Sitafloxacin, a fourth-generation fluoroquinolone, has demonstrated significant promise in combating these resistant pathogens. This guide provides an objective comparison of this compound's performance against other fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action and Resistance
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] this compound's potency, particularly against resistant strains, is attributed to its balanced inhibition of both enzymes and its unique chemical structure, which allows for better penetration into bacterial cells and a higher affinity for its targets.[1][3]
Fluoroquinolone resistance primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the enzyme structure, reducing the binding affinity of the antibiotic. Another significant resistance mechanism is the increased expression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.
This compound has shown a remarkable ability to overcome these resistance mechanisms. It remains active against bacteria with mutations in DNA gyrase and topoisomerase IV that confer resistance to other fluoroquinolones like ciprofloxacin and levofloxacin.[4] Furthermore, efflux pumps do not appear to be a primary mechanism of resistance against this compound, at least in some bacteria like S. pneumoniae.[4]
Comparative In Vitro Efficacy
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Numerous studies have demonstrated the superior in vitro activity of this compound compared to other fluoroquinolones against a wide range of bacteria, including those resistant to other fluoroquinolones.
Data Presentation
The following tables summarize the MIC data from various studies, comparing the activity of this compound with other fluoroquinolones against fluoroquinolone-resistant and susceptible bacterial isolates.
Table 1: Comparative MICs (μg/mL) of this compound and Other Fluoroquinolones against Fluoroquinolone-Resistant Neisseria gonorrhoeae
| Antibiotic | MIC Range for Ciprofloxacin-Resistant Isolates |
| This compound | 0.03 - 0.5 [5] |
| Ciprofloxacin | 2 - 32[5] |
| Levofloxacin | Not specified in the provided text |
| Moxifloxacin | Not specified in the provided text |
Data from a study on 35 ciprofloxacin-resistant N. gonorrhoeae isolates.[5]
Table 2: Comparative MIC₉₀ (μg/mL) of this compound and Levofloxacin against E. coli
| Antibiotic | MIC₉₀ against all E. coli isolates | MIC against Levofloxacin-Resistant E. coli |
| This compound | 1 [6] | 1-2 [6] |
| Levofloxacin | 8[6] | Not applicable |
MIC₉₀ is the concentration required to inhibit 90% of the isolates.[6]
Table 3: Comparative MIC₅₀ and MIC₉₀ (μg/mL) of this compound, Levofloxacin, and Ciprofloxacin against various bacteria from Thai patients
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| ESBL-producing E. coli | This compound | Lowest | Lowest |
| Levofloxacin | Higher | Higher | |
| Ciprofloxacin | Higher | Higher | |
| ESBL-producing K. pneumoniae | This compound | Lowest | Lowest |
| Levofloxacin | Higher | Higher | |
| Ciprofloxacin | Higher | Higher | |
| A. baumannii | This compound | Lowest | Lowest |
| Levofloxacin | Higher | Higher | |
| Ciprofloxacin | Higher | Higher | |
| P. aeruginosa | This compound | Lowest | Lowest |
| Levofloxacin | Higher | Higher | |
| Ciprofloxacin | Higher | Higher | |
| MRSA | This compound | Lowest | Lowest |
| Levofloxacin | Higher | Higher | |
| Ciprofloxacin | Not specified | Not specified |
This table indicates that this compound consistently had the lowest MIC₅₀ and MIC₉₀ values compared to levofloxacin and ciprofloxacin against these resistant strains.[7]
Table 4: In Vitro Activity of this compound against Ciprofloxacin-Resistant S. aureus
| Fluoroquinolone | MIC Range (mg/L) for Ciprofloxacin-Resistant Isolates |
| This compound | 0.06 - 0.5 [8] |
| Moxifloxacin | 0.5 - 2[8] |
| Clinafloxacin | 0.12 - 0.5[8] |
Based on a study of 70 ciprofloxacin-resistant S. aureus isolates.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic can be determined using several standardized methods, with broth microdilution and agar dilution being the most common. These methods are performed according to the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Aseptically prepare a stock solution of the antibiotic at a known concentration in a suitable solvent.
-
Serial Dilution:
-
Dispense a specific volume of sterile broth into all wells of a 96-well microtiter plate.
-
Add a corresponding volume of the antibiotic stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring a set volume of the solution from one well to the next across the row.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation: Add a standardized volume of the final bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
In this method, the antibiotic is incorporated into an agar medium at various concentrations. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that prevents the growth of the bacteria.
Detailed Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the antibiotic stock solution.
-
Add a specific volume of each antibiotic dilution to molten and cooled agar medium.
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.
-
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Incubate the plates at an appropriate temperature for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic on the agar plate where no bacterial growth is observed.
Conclusion
The available data strongly support the superior efficacy of this compound against a broad spectrum of bacteria, including strains that have developed resistance to other commonly used fluoroquinolones. Its potent, dual-targeting mechanism of action and resilience to common resistance mechanisms make it a valuable therapeutic option for researchers and clinicians. The standardized protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other novel antimicrobial agents, contributing to the critical effort of combating antibiotic resistance.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. youtube.com [youtube.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
Sitafloxacin's Potency in the Face of Quinolone Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sitafloxacin's performance against other quinolones, supported by experimental data, in the context of rising antimicrobial resistance.
This compound, a fourth-generation fluoroquinolone, demonstrates potent in vitro activity against a broad spectrum of bacteria, including strains resistant to other quinolones like ciprofloxacin, levofloxacin, and moxifloxacin. This heightened efficacy is largely attributed to its balanced inhibitory effect on both DNA gyrase and topoisomerase IV, the primary targets of quinolones, making it less susceptible to the common resistance mechanisms that plague earlier generations of this antibiotic class.[1][2][3]
Comparative In Vitro Activity: MIC Data
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of this compound with other quinolones against both susceptible and resistant bacterial isolates. Lower MIC values indicate greater potency.
Table 1: Activity against Neisseria gonorrhoeae
| Organism/Resistance Profile | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Ciprofloxacin-Resistant N. gonorrhoeae (n=35) | This compound | - | - | 0.03 - 0.5 |
| Ciprofloxacin | - | - | 2 - 32 | |
| N. gonorrhoeae (n=507) | This compound | 0.125 | 0.5 | <0.004 - 2 |
| Ciprofloxacin | 4 | 8 | <0.004 - >8 |
Data sourced from studies on ciprofloxacin-resistant isolates and a larger collection of clinical isolates.[4][5]
Table 2: Activity against Multidrug-Resistant (MDR) Mycobacterium tuberculosis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.0313 | 0.125 |
| Moxifloxacin | 0.0625 | 1 |
| Levofloxacin | 0.125 | 2 |
This data highlights this compound's superior activity against MDR M. tuberculosis strains compared to other commonly used fluoroquinolones.[6][7]
Table 3: Activity against Gram-Negative Bacilli
| Organism/Resistance Profile | Antibiotic | Susceptibility (%) |
| E. coli (Overall) | This compound | 72.69 |
| Ciprofloxacin | - | |
| ESBL-producing E. coli | This compound | 68.26 |
| Ciprofloxacin | 10.78 | |
| K. pneumoniae (Overall) | This compound | 39.31 |
| Ciprofloxacin | - | |
| P. aeruginosa | This compound | 60.66 |
| Ciprofloxacin | - | |
| A. baumannii | This compound | 66.32 |
| Ciprofloxacin | - |
Data from a study comparing susceptibility percentages of various clinical isolates.[8]
Table 4: Activity against Gram-Positive Cocci
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | This compound | ≤ 0.03 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | This compound | ≤ 0.03 | 2 |
| Streptococcus pneumoniae | This compound | 0.125 | 0.125 |
This compound demonstrates potent activity against both methicillin-susceptible and resistant staphylococci, as well as pneumococci.[4]
Mechanisms of Cross-Resistance
The primary mechanism of quinolone resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) genes.[2][9] These mutations alter the drug's binding affinity to its target enzymes. This compound's robust activity, even against strains with these mutations, is due to its strong, balanced inhibition of both enzymes.[1][2][3] A single mutation in either gyrA or parC may not significantly increase the MIC of this compound, whereas it can confer high-level resistance to other quinolones.[2][3]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the following standard microbiological and molecular techniques:
Minimum Inhibitory Concentration (MIC) Determination
-
Agar Dilution Method: This is a standard method for determining the MIC of an antimicrobial agent.
-
A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested.
-
The bacterial isolates are cultured and then diluted to a standardized concentration (e.g., 10^4 CFU/spot).
-
A small volume of the standardized bacterial suspension is inoculated onto the surface of each agar plate.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[10]
-
-
Broth Microdilution Method: This method is used to determine the MIC in a liquid medium.
-
A series of wells in a microtiter plate are filled with broth containing serial dilutions of the antibiotic.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The microtiter plate is incubated, and the MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity or growth.[11]
-
Analysis of Quinolone Resistance-Determining Regions (QRDRs)
-
Polymerase Chain Reaction (PCR) and DNA Sequencing: This molecular technique is used to identify mutations in the genes associated with quinolone resistance.
-
Bacterial DNA is extracted from the isolates of interest.
-
Specific primers are used to amplify the QRDRs of the gyrA and parC genes via PCR.
-
The amplified PCR products are then purified and sequenced.
-
The resulting DNA sequences are compared to the sequences of susceptible reference strains to identify any mutations that may confer resistance.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a cross-resistance study between this compound and other quinolones.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. New generation fluoroquinolone this compound could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Demonstrates Excellent Activity Against Ciprofloxacin-Resistant Neisseria gonorrhoeae Isolates | Infection Update [infectweb.com]
- 11. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Sitafloxacin synergistic effect when combined with beta-lactam antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the synergistic effects of sitafloxacin, a fourth-generation fluoroquinolone, when combined with beta-lactam antibiotics. We present quantitative data from in vitro studies, detail the experimental protocols used to determine synergy, and explore the underlying mechanisms of this enhanced antibacterial activity. This document serves as a valuable resource for researchers and clinicians working to develop novel antibiotic combination therapies.
Introduction
This compound is a broad-spectrum fluoroquinolone with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The combination of these two classes of antibiotics presents a compelling strategy to combat bacterial infections through a multi-pronged attack on essential cellular processes. This guide focuses on the synergistic interactions observed when this compound is paired with beta-lactam antibiotics, providing a foundation for further research and development in this critical area.
Experimental Data on Synergistic Effects
The synergistic potential of this compound in combination with beta-lactam antibiotics has been investigated against various clinically relevant pathogens. A notable example is the enhanced activity observed when this compound is combined with the beta-lactamase inhibitor sulbactam against extensively drug-resistant Acinetobacter baumannii (XDR-A. baumannii).
Table 1: Synergistic Activity of this compound in Combination with Sulbactam against Extensively Drug-Resistant Acinetobacter baumannii (XDR-A. baumannii)
| Number of Strains | Interpretation | FICI Range |
| 8 | Synergistic | ≤ 0.5 |
| 25 | Partial Synergy | > 0.5 to < 1 |
| 17 | Additive | 1 |
| 0 | Indifferent | > 1 to < 4 |
| 0 | Antagonistic | ≥ 4 |
Data sourced from a study evaluating 50 XDR-A. baumannii strains using the checkerboard method.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of this compound and beta-lactam combinations.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard).
-
Stock solutions of this compound and the beta-lactam antibiotic are prepared and serially diluted.
-
96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
The microtiter plates are prepared with serial dilutions of this compound along the x-axis and the beta-lactam antibiotic along the y-axis.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
3. Data Analysis:
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The results are interpreted as follows: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4), or Antagonism (FICI > 4).[3]
Checkerboard Assay Workflow
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation of Materials:
-
Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic solutions are prepared at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
2. Assay Procedure:
-
The standardized bacterial inoculum is added to culture tubes containing the antibiotic(s) alone and in combination. A growth control without antibiotics is also included.
-
The tubes are incubated with shaking at 37°C.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
3. Data Analysis:
-
The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar plates.
-
The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Time-Kill Assay Workflow
Mechanism of Synergistic Action
The synergistic effect of combining this compound with beta-lactam antibiotics is believed to arise from their complementary mechanisms of action, leading to a multi-target assault on the bacterial cell.
-
Dual Targeting: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and repair.[1] Simultaneously, beta-lactams inhibit penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. This dual attack on two distinct and essential cellular processes can be more effective than either agent alone.
-
Enhanced Permeability: It is hypothesized that the inhibition of cell wall synthesis by beta-lactams may increase the permeability of the bacterial cell envelope, facilitating the entry of this compound and enhancing its access to intracellular targets.
-
Overcoming Resistance: In bacteria that produce beta-lactamases, the inclusion of a beta-lactamase inhibitor like sulbactam protects the beta-lactam antibiotic from degradation, allowing it to effectively target the PBPs.[2] This, in combination with the activity of this compound, can overcome resistance mechanisms.
References
A Head-to-Head Comparison of Sitafloxacin and Moxifloxacin Against Mycobacterium tuberculosis
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health, necessitating the development and optimal use of effective antimicrobial agents. Among the fluoroquinolones, a critical class of anti-tuberculosis drugs, sitafloxacin and moxifloxacin have demonstrated potent bactericidal activity. This guide provides a detailed, objective comparison of their performance against Mtb, supported by experimental data, to inform research and drug development efforts.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a cornerstone of this assessment.
Minimum Inhibitory Concentration (MIC) Data
Recent studies consistently demonstrate that this compound exhibits more potent in vitro activity against a wide range of M. tuberculosis isolates, including drug-resistant strains, when compared to moxifloxacin.
| Drug | Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Mtb clinical isolates (including pan-susceptible and MDR) | 0.0313 | 0.125 | [1][2][3] |
| Moxifloxacin | Mtb clinical isolates (including pan-susceptible and MDR) | 0.0625 | 1 | [1][2][3] |
| This compound | MDR Mtb | 0.0625 | 0.0625 | [4][5] |
| This compound | Pre-XDR Mtb | Not Reported | 0.5 | [4][5][6] |
| This compound | XDR Mtb | Not Reported | 0.5 | [4][5][6] |
| Moxifloxacin | Mtb H37Rv | 0.5 | Not Reported | [7][8] |
| Moxifloxacin | Mtb CSU93 (clinical strain) | 0.25 | Not Reported | [9] |
MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Notably, this compound demonstrates superior activity against MDR isolates compared to moxifloxacin and has the potential to overcome a majority of pre-existing fluoroquinolone resistance in Mtb strains.[1][2] A study in Thailand revealed that this compound's MICs are significantly lower than those of moxifloxacin against drug-resistant tuberculosis, highlighting its potent in vitro activity.[10] Furthermore, at a concentration of 1 µg/mL, this compound showed high intracellular antibacterial activity (96.6% ± 1.5%) against Mtb H37Rv, which was comparable to moxifloxacin at a concentration of 2 µg/mL.[11]
Overcoming Resistance
A critical advantage of this compound appears to be its activity against fluoroquinolone-resistant Mtb strains. In a study of 83 MDR strains, only 8.43% were resistant to this compound, compared to 43.37% being resistant to moxifloxacin.[1][2] This suggests that this compound may be a viable option for patients with strains resistant to other fluoroquinolones. The cross-resistance rate between this compound and moxifloxacin was found to be 40.6%.[11]
Mechanism of Action
Both this compound and moxifloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication, transcription, and repair.[10][12][13] The binding of these drugs to the DNA gyrase-DNA complex leads to chromosome fragmentation and cell death.[13] Moxifloxacin's lethal action is also associated with respiratory downshift, reductive stress, and the accumulation of reactive oxygen species.[14]
Below is a simplified diagram illustrating the mechanism of action for fluoroquinolones.
In Vivo and Clinical Efficacy
While in vitro data is crucial, in vivo and clinical studies provide a more comprehensive understanding of a drug's therapeutic potential.
Early Bactericidal Activity (EBA)
EBA studies measure the early bactericidal effect of a drug in patients with pulmonary tuberculosis. A clinical trial evaluating the EBA of this compound showed that it has comparable early bactericidal activity and higher extended early bactericidal activity compared to levofloxacin.[12][15] Another study found that the mean EBA of moxifloxacin was 0.53, which was not significantly different from isoniazid, a first-line anti-TB drug.[16] These findings underscore the potent in vivo killing effect of both drugs against M. tuberculosis.
Murine Models
In a murine model of tuberculosis, moxifloxacin was shown to be the most efficacious agent among the fluoroquinolones tested, with a 3.0 ± 0.2 log10 CFU/lung reduction.[8][17] Another study in mice demonstrated that moxifloxacin is highly effective in reducing M. tuberculosis infection, with activity comparable to isoniazid.[9] While direct head-to-head in vivo comparisons with this compound against M. tuberculosis are less documented in the reviewed literature, a study on M. avium found that both this compound and moxifloxacin exhibited favorable activities in vitro and in vivo.[18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric method used to determine the MIC of a drug against M. tuberculosis.
Protocol Steps:
-
Drug Preparation: Prepare serial twofold dilutions of this compound and moxifloxacin in a 96-well microplate.
-
Inoculum Preparation: Grow M. tuberculosis in an appropriate liquid medium and adjust the turbidity to a McFarland standard to achieve a standardized inoculum.
-
Inoculation: Add the standardized bacterial suspension to each well of the microplate containing the drug dilutions. Include drug-free and bacteria-free control wells.
-
Incubation: Incubate the microplates at 37°C for a specified period (typically 5-7 days).
-
Alamar Blue Addition: Add the Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that prevents a color change of the Alamar Blue reagent from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
In Vivo Murine Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy of anti-tuberculosis drugs.
Protocol Steps:
-
Infection: Mice (e.g., BALB/c strain) are infected with a standardized inoculum of M. tuberculosis via aerosol or intravenous injection.
-
Treatment: After a pre-determined period to allow for the establishment of infection, mice are treated with this compound, moxifloxacin, or a control vehicle via oral gavage or another appropriate route. Treatment is typically administered daily for several weeks.
-
Evaluation: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).
-
Data Analysis: The reduction in CFU in the organs of treated mice is compared to that in the control group to determine the efficacy of the drugs.
Conclusion
Both this compound and moxifloxacin are potent fluoroquinolones with significant activity against Mycobacterium tuberculosis. The available data suggests that this compound has a lower MIC profile, particularly against drug-resistant strains, and may be effective against some moxifloxacin-resistant isolates. This makes this compound a promising candidate for further investigation, especially in the context of MDR- and XDR-TB treatment. Moxifloxacin remains a cornerstone of many anti-tuberculosis regimens, with well-established in vivo efficacy. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important drugs in the fight against tuberculosis.
References
- 1. New generation fluoroquinolone this compound could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. In Vitro Activity and MIC of this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Moxifloxacin, ofloxacin, sparfloxacin, and ciprofloxacin against Mycobacterium tuberculosis: evaluation of in vitro and pharmacodynamic indices that best predict in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moxifloxacin (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, this compound, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early bactericidal activity of this compound against pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The bactericidal activity of moxifloxacin in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vitro and in vivo antimicrobial activities of this compound, gatifloxacin and moxifloxacin against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Sitafloxacin: A Comparative Analysis with Other Fourth-Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Sitafloxacin, a fourth-generation fluoroquinolone, with other antibiotics of the same class, including moxifloxacin and gatifloxacin, as well as other relevant fluoroquinolones. The data presented is compiled from various scientific studies to offer an objective overview of its antibacterial potency against a wide spectrum of clinically significant pathogens.
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound and comparator fluoroquinolones is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates. Lower MIC values indicate greater antibacterial potency.
Gram-Positive Bacteria
This compound consistently demonstrates potent activity against Gram-positive cocci, including methicillin-susceptible and resistant strains of Staphylococcus aureus and various Streptococcus species.
| Bacterial Species | This compound (µg/mL) | Moxifloxacin (µg/mL) | Gatifloxacin (µg/mL) | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Staphylococcus aureus (MSSA) | 0.5 / -[1] | - / - | - / - | - / - | - / - |
| Staphylococcus aureus (MRSA) | - / 0.25-1[2] | - / - | - / - | - / - | - / - |
| Streptococcus pneumoniae | ≤0.06 / 0.03[1] | 0.12 / 0.25 | 0.25 / 0.5 | 1.0 / 1.0 | 1.0 / 2.0 |
| Streptococcus pyogenes | - / 0.06[1] | - / - | - / - | - / - | - / - |
| Enterococcus faecalis | - / 2[1] | - / - | - / - | - / - | - / - |
Note: Some values are presented as MIC₉₀ only, as reported in the cited literature. Comparisons with moxifloxacin, gatifloxacin, and levofloxacin for S. pneumoniae are from a composite of studies.
Gram-Negative Bacteria
This compound exhibits broad-spectrum activity against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Notably, it often retains activity against strains resistant to other fluoroquinolones.[3]
| Bacterial Species | This compound (µg/mL) | Moxifloxacin (µg/mL) | Gatifloxacin (µg/mL) | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Escherichia coli | - / 2[1] | - / - | - / - | - / - | - / - |
| Klebsiella pneumoniae | - / ≤0.03-0.125[4] | - / - | - / - | - / - | - / - |
| Pseudomonas aeruginosa | - / 4[1] | - / - | - / - | - / - | - / - |
| Haemophilus influenzae | ≤0.004 / -[1] | - / - | - / - | - / - | - / - |
| Moraxella catarrhalis | - / 0.015[1] | - / - | - / - | - / - | - / - |
Note: Direct comparative MIC values for all drugs against all listed organisms were not available in a single study. The presented data is a compilation from multiple sources.
Anaerobic Bacteria
This compound has demonstrated significant in vitro activity against a range of anaerobic bacteria, often superior to other fluoroquinolones.[5][6]
| Bacterial Species | This compound (µg/mL) | Moxifloxacin (µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Bacteroides fragilis | 0.06 / 2[4] | - / - |
| Peptostreptococcus spp. | 0.125 / 4[4] | - / - |
Note: Comprehensive comparative data for other fourth-generation fluoroquinolones against these anaerobic bacteria was limited in the reviewed sources.
Experimental Protocols
The following methodologies are standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
MIC Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5]
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C for 18-24 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[5]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
MIC Determination by Agar Dilution
The agar dilution method is another standard procedure for MIC testing.[3][7]
-
Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
Visualized Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of fluoroquinolones.
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of action of fluoroquinolones targeting DNA gyrase and topoisomerase IV.
Conclusion
The in vitro data strongly suggests that this compound is a potent fourth-generation fluoroquinolone with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[8] Its efficacy, particularly against resistant strains and anaerobes, positions it as a significant antimicrobial agent.[3][5] The provided MIC data and standardized experimental protocols offer a solid foundation for further research and comparative analysis in the field of drug development.
References
- 1. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmatonline.com [jmatonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Sitafloxacin's Potent Anti-Biofilm Activity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy of sitafloxacin against biofilm-forming bacteria, with a comparative analysis against other leading fluoroquinolones.
Biofilm formation by pathogenic bacteria is a significant challenge in clinical practice, contributing to persistent infections and increased antibiotic resistance. This compound, a fourth-generation fluoroquinolone, has demonstrated notable efficacy in eradicating these resilient bacterial communities. This guide provides a detailed comparison of this compound's anti-biofilm activity against other commonly used fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of key bacterial signaling pathways.
Comparative Efficacy Against Planktonic and Biofilm-Embedded Bacteria
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound and other fluoroquinolones against two clinically significant biofilm-forming pathogens: Pseudomonas aeruginosa and Staphylococcus aureus. Lower values indicate higher potency.
Table 1: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | MIC (µg/mL) | MBEC (µg/mL) |
| This compound | 0.5[1] | ~0.88 - 1.76[2][3] |
| Ciprofloxacin | 0.26[2] | 40[2] |
| Levofloxacin | 1.04[2] | 320[2] |
| Moxifloxacin | 1.67[2] | 427[2] |
Note: this compound's MBEC was reported as 2-4 µM and has been converted to µg/mL for comparative purposes (Molar mass of this compound hydrate: 441.4 g/mol ).
Table 2: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC (µg/mL) | MBEC (µg/mL) |
| This compound | 0.125[1] | Potent activity demonstrated (4 log10 reduction)[3] |
| Ciprofloxacin | 0.235[2] | 438[2] |
| Levofloxacin | 0.156[2] | 625[2] |
| Moxifloxacin | 0.049[2] | 390[2] |
Note: While a specific MBEC value for this compound against MRSA was not found in the direct comparative studies, its potent activity, demonstrated by a 4 log10 reduction in viable bacteria within biofilms, suggests a significant anti-biofilm effect.[3]
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a standardized method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is commonly used for this assay.
Materials:
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline
-
96-well microtiter plates
-
Serial dilutions of the antibiotics to be tested
-
Fresh growth medium (recovery medium)
-
Incubator
-
Sonicator (optional)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
A standardized bacterial suspension (e.g., 10^5 CFU/mL) is prepared in a suitable growth medium.
-
150 µL of the bacterial suspension is added to each well of the 96-well plate of the Calgary Biofilm Device.
-
The peg lid is placed onto the plate, and the device is incubated at 37°C for 24-48 hours to allow for biofilm formation on the pegs. Agitation may be used to promote biofilm growth.
-
-
Antibiotic Challenge:
-
After incubation, the peg lid is carefully removed and rinsed with sterile saline to remove planktonic (free-floating) bacteria.
-
A new 96-well plate is prepared with serial dilutions of the test antibiotics in fresh growth medium.
-
The peg lid with the established biofilms is placed into this "challenge plate."
-
The plate is incubated at 37°C for a specified period (e.g., 24 hours).
-
-
Biofilm Eradication Assessment:
-
Following the antibiotic challenge, the peg lid is removed and rinsed again with sterile saline to remove residual antibiotic.
-
The peg lid is then placed into a "recovery plate" containing fresh, antibiotic-free growth medium.
-
To dislodge the surviving bacteria from the pegs, the recovery plate with the peg lid can be sonicated.
-
The recovery plate is then incubated at 37°C for 24 hours.
-
-
Determining the MBEC:
-
After incubation, the wells of the recovery plate are visually inspected for turbidity (cloudiness), which indicates bacterial growth.
-
The MBEC is defined as the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.
-
Signaling Pathways in Biofilm Formation
Understanding the molecular mechanisms of biofilm formation is crucial for developing effective anti-biofilm strategies. Below are diagrams of key signaling pathways in P. aeruginosa and S. aureus.
References
- 1. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound, Prulifloxacin, Tosufloxacin, and Sisomicin as Antimicrobials Against Biofilm and Persister Cells of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effect of Sitafloxacin and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Sitafloxacin against other key fluoroquinolones, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. This document summarizes quantitative PAE data, details experimental methodologies, and visualizes key processes to offer an objective resource for research and development.
Quantitative Comparison of Post-Antibiotic Effect
The following tables summarize the in vitro post-antibiotic effect of this compound and other fluoroquinolones against various clinically significant bacterial strains. The duration of PAE is presented in hours and is dependent on the bacterial species, the specific fluoroquinolone, and its concentration relative to the Minimum Inhibitory Concentration (MIC).
Table 1: Post-Antibiotic Effect (hours) against Gram-Positive Bacteria
| Antibiotic | Bacterium | Concentration | PAE (hours) |
| This compound | Staphylococcus aureus (MRSA) | 1x MIC | 1.39 |
| 4x MIC | 3.75 | ||
| 10x MIC | 6.61 | ||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 2x MIC | 1.1 - 2.4 |
| - | 2.16 | ||
| Levofloxacin | Staphylococcus aureus (MRSA) | 2x MIC | 1.8 - 3.1 |
| Moxifloxacin | Staphylococcus aureus | - | Similar to other fluoroquinolones |
| Various Fluoroquinolones * | Bacillus anthracis | 10x MIC (2h exposure) | 2 - 5 |
*Includes Ciprofloxacin, Ofloxacin, Levofloxacin, Moxifloxacin, and Garenoxacin.
Table 2: Post-Antibiotic Effect (hours) against Gram-Negative Bacteria
| Antibiotic | Bacterium | Concentration | PAE (hours) |
| Ciprofloxacin | Escherichia coli | 0.5x MIC (1h exposure) | 0.5 - 2.0 |
| Moxifloxacin | Pseudomonas aeruginosa | - | Significantly greater than other fluoroquinolones |
| Various Fluoroquinolones * | Bacillus anthracis | 10x MIC (2h exposure) | 2 - 5 |
*Includes Ciprofloxacin, Ofloxacin, Levofloxacin, Moxifloxacin, and Garenoxacin.
Experimental Protocols
The determination of the post-antibiotic effect is conducted through standardized in vitro methodologies. The following protocol outlines the key steps typically employed in the studies cited in this guide.
1. Bacterial Strain Selection and Culture Preparation:
-
Clinically relevant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli, are selected.
-
Bacteria are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically around 10^6 Colony Forming Units per milliliter (CFU/mL).
2. Antibiotic Exposure:
-
The bacterial culture is divided into experimental and control groups.
-
The experimental groups are exposed to the fluoroquinolone at a specific concentration, usually a multiple of the predetermined Minimum Inhibitory Concentration (MIC) (e.g., 1x, 2x, 4x, or 10x MIC).
-
The exposure duration is typically standardized to one or two hours.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic must be effectively removed from the bacterial culture to observe the subsequent growth dynamics. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in a fresh, antibiotic-free broth.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the pellet is washed with sterile saline before being resuspended in a fresh medium.
-
Filtration: The culture is passed through a membrane filter that retains the bacteria, which is then washed and transferred to a fresh medium.
-
4. Monitoring Bacterial Regrowth:
-
Both the antibiotic-exposed (test) and unexposed (control) cultures are incubated under optimal growth conditions.
-
Samples are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) through serial dilution and plating on agar plates.
5. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (a tenfold increase) from the count observed immediately after antibiotic removal.
-
C: The time required for the viable count of the unexposed control culture to increase by 1 log10 from its initial count.
-
Visualizing the Experimental Workflow and Underlying Mechanisms
To further elucidate the processes involved in determining and understanding the post-antibiotic effect, the following diagrams are provided.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Sitafloxacin's Potent In Vitro Activity Against Multidrug-Resistant Organisms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the continuous search for effective therapeutic agents, the newer-generation fluoroquinolone, Sitafloxacin, has demonstrated significant promise. This guide provides a comparative analysis of the in vitro activity of this compound against a panel of clinically important MDR organisms, supported by experimental data from various studies.
Comparative In Vitro Susceptibility
This compound has consistently exhibited potent in vitro activity against a broad spectrum of bacteria, including strains resistant to other fluoroquinolones and antibiotic classes. The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for this compound in comparison to other commonly used antibiotics against various multidrug-resistant organisms.
Gram-Negative Bacteria
This compound has shown superior or comparable activity against several multidrug-resistant Gram-negative bacteria, including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2][3]
Table 1: Comparative in vitro activity of this compound and other antibiotics against multidrug-resistant Gram-negative bacteria.
| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| E. coli (ESBL-producing) | This compound | - | - | 68.26%[2][3] |
| Ciprofloxacin | - | - | 10.78%[2] | |
| K. pneumoniae (ESBL-producing) | This compound | - | - | 50%[2][3] |
| Ciprofloxacin | - | - | 0%[3] | |
| P. aeruginosa | This compound | - | - | 60.66%[2][3] |
| Ciprofloxacin | - | - | - | |
| A. baumannii (Carbapenem-resistant) | This compound | - | - | 66.32%[2][3] |
| Ciprofloxacin | - | - | - |
Data compiled from multiple sources.[1][2][3] MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Mycobacterium tuberculosis
This compound has demonstrated potent activity against drug-resistant Mycobacterium tuberculosis, including multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains.[4] Studies have shown that this compound has lower MIC values compared to other fluoroquinolones like levofloxacin and moxifloxacin against these resistant strains.[4][5][6]
Table 2: Comparative in vitro activity of this compound and other fluoroquinolones against resistant Mycobacterium tuberculosis strains.
| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. tuberculosis (MDR) | This compound | 0.0313[5][6] | 0.0625[4] |
| Moxifloxacin | 0.0625[5][6] | 1[5][6] | |
| Levofloxacin | 0.125[5][6] | 2[5][6] | |
| M. tuberculosis (pre-XDR & XDR) | This compound | 0.25[4] | 0.5[4] |
Data from studies on drug-resistant M. tuberculosis isolates.[4][5][6]
Neisseria gonorrhoeae
Against ciprofloxacin-resistant Neisseria gonorrhoeae, this compound has shown excellent in vitro activity, with significantly lower MIC values compared to ciprofloxacin.[7][8]
Table 3: In vitro activity of this compound against Neisseria gonorrhoeae.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| N. gonorrhoeae | This compound | ≤0.001 - 1[7] | 0.125[7] | 0.25[7] |
| Ciprofloxacin | <0.002 - >32[7] | - | - |
Data from a study on a global panel of N. gonorrhoeae isolates.[7]
Experimental Protocols
The in vitro activity data presented in this guide are primarily based on standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (based on CLSI guidelines)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (based on CLSI guidelines)
The agar dilution method is another reference method for MIC determination.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no growth, a faint haze, or a single colony.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the mechanism of action of fluoroquinolones.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
Caption: Simplified mechanism of action of this compound and bacterial resistance.
References
- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. woah.org [woah.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Sitafloxacin for Laboratory Professionals
For immediate release – In the fast-paced environment of scientific research and drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Sitafloxacin, a potent fluoroquinolone antibiotic. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
When handling this compound waste, all personnel should adhere to the following safety protocols as outlined in the substance's Safety Data Sheet (SDS):
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat or impervious clothing.[1][2]
-
Avoid Dust and Aerosol Formation: When handling solid this compound or cleaning up spills, use methods that do not generate dust.[1] All handling of the pure compound should ideally be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Spill Containment: In the event of a spill, prevent the substance from entering drains or waterways.[1][2] Absorb liquid spills with an inert material and collect all waste in a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound and other fluoroquinolone antibiotic waste is incineration by a licensed chemical destruction facility.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment where it can contribute to antibiotic resistance.
-
Waste Classification: While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all antibiotic waste, including this compound, should be treated as chemical waste.[4] Do not dispose of this compound in the regular trash or down the drain.[3]
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container. For solutions, it is crucial to avoid mixing with incompatible chemicals.
-
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound Waste" and any other chemical constituents, along with appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, foodstuffs, and high-traffic areas until collection by a licensed waste disposal service.[1]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste by a certified hazardous waste management company. Ensure they are licensed for the incineration of pharmaceutical waste.
Quantitative Data on Fluoroquinolone Aquatic Toxicity
The following table summarizes the aquatic toxicity of several fluoroquinolone antibiotics, providing context for the potential environmental impact if improperly disposed. While specific EC50 data for this compound was not available in the reviewed literature, the data for other fluoroquinolones highlights the potential risk to aquatic organisms. The 50% effective concentration (EC50) is the concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth, mobility) in a given organism over a specific time period.
| Fluoroquinolone | Organism | Exposure Time | EC50 (µg/L) | Reference |
| Ciprofloxacin | Microcystis aeruginosa (cyanobacterium) | 5 days | 49 | [5] |
| Levofloxacin | Microcystis aeruginosa (cyanobacterium) | 5 days | 7.9 | [5] |
| Ofloxacin | Microcystis aeruginosa (cyanobacterium) | 5 days | 21 | [5] |
| Enrofloxacin | Microcystis aeruginosa (cyanobacterium) | 5 days | 1,960 | [5] |
| Ciprofloxacin | Lemna minor (duckweed) | 7 days | 62.5 | [6] |
| Levofloxacin | Lemna minor (duckweed) | 7 days | 51 | [6] |
| Ofloxacin | Lemna minor (duckweed) | 7 days | 126 | [6] |
| Ciprofloxacin | Daphnia magna (water flea) | 48 hours | >10,000 | [5] |
Disclaimer: The data presented is for related fluoroquinolone compounds and is intended to illustrate the potential ecotoxicity. Specific ecotoxicological data for this compound should be consulted when available.
Experimental Protocol for Laboratory-Scale Biodegradation of Fluoroquinolones
The following is a generalized protocol for assessing the biodegradation of fluoroquinolone antibiotics in a laboratory setting, adapted from a study on the degradation of other fluoroquinolones. This can be used to evaluate potential bioremediation strategies.
Objective: To determine the extent and rate of biodegradation of a fluoroquinolone antibiotic by a mixed microbial culture.
Materials:
-
Fluoroquinolone antibiotic (e.g., this compound)
-
Mixed bacterial culture (e.g., from activated sludge of a wastewater treatment plant)
-
Mineral salts medium (MSM)
-
Sterile flasks or bioreactors
-
Shaking incubator
-
Analytical instrumentation for measuring antibiotic concentration (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Preparation of Inoculum:
-
Acclimatize the mixed bacterial culture to the presence of the target fluoroquinolone by gradually increasing its concentration in the growth medium over a period of several weeks.
-
-
Experimental Setup:
-
Prepare a series of sterile flasks containing a defined volume of MSM.
-
Spike the flasks with the fluoroquinolone antibiotic to a final concentration of 10 mg/L.
-
Inoculate the flasks with the acclimatized mixed bacterial culture.
-
Include control flasks:
-
A sterile control (no inoculum) to assess abiotic degradation.
-
A control with inoculum but no antibiotic to monitor microbial activity.
-
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) for a period of up to 60 days.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), withdraw an aliquot from each flask under sterile conditions.
-
Filter the samples to remove bacterial cells.
-
Analyze the filtrate to determine the concentration of the fluoroquinolone antibiotic using a validated analytical method such as HPLC.
-
-
Data Analysis:
-
Plot the concentration of the fluoroquinolone antibiotic over time for both the experimental and control flasks.
-
Calculate the percentage of degradation at each time point.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sitafloxacin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Sitafloxacin, a fluoroquinolone antibiotic, a clear and immediate understanding of safety protocols and handling procedures is essential. This guide provides detailed, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods for this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).[1][2][3]
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1][2][3] A face shield may be required for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US).[1][2][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1][2][3] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] | Handle with chemical-impermeable gloves (e.g., nitrile or neoprene).[2][5] Gloves must be inspected prior to use. Wash and dry hands after removing gloves.[2] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is advised.[4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2][3] For handling powders, a fit-tested N95 or N100 NIOSH-approved mask is recommended to protect against airborne particles.[6] | Ensure adequate ventilation in the handling area.[2][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Experimental Protocols: Handling and Disposal Procedures
Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Properly don all required PPE before entering the designated handling area.
-
-
Handling:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the designated doffing area to prevent cross-contamination.
-
Always wash hands with soap and water after handling and before leaving the laboratory.[8]
-
Disposal Plan:
Improper disposal of antibiotics can have negative environmental impacts.[9] Therefore, a structured disposal plan is essential.
-
Contaminated Materials:
-
Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.[9] Do not discharge it into sewer systems.[3]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
-
Contaminated Solutions:
-
Liquid waste containing this compound should be collected in an approved container for chemical waste.[9]
-
Some institutions may permit autoclaving for certain antibiotic solutions if it is known to degrade the antibiotic; however, this should be verified with your institution's Environmental Health and Safety (EHS) department.[9]
-
First-Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
By adhering to these safety and logistical guidelines, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
